6-Chloro-1H-indole-2-carbaldehyde
Description
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Properties
IUPAC Name |
6-chloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSNKPINGXEIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583024 | |
| Record name | 6-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-59-3 | |
| Record name | 6-Chloro-1H-indole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold, substituted with a chlorine atom and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Boiling Point | 373.394 °C at 760 mmHg | [1] |
| Density | 1.431 g/cm³ | [1] |
| LogP | 2.63380 | [1] |
| Storage | 2-8°C, stored in inert gas |
Spectral Data:
Synthesis of this compound
The most common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5][6]
Diagram 1: Vilsmeier-Haack Synthesis Pathway
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole
The following is a generalized experimental protocol for the formylation of 6-chloroindole to yield this compound, based on established procedures for similar indole derivatives.
Materials:
-
6-Chloroindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
Diagram 2: Experimental Workflow for Synthesis
Biological Activity and Potential Applications
While extensive biological studies on this compound are not widely published, its structural motifs are present in compounds with significant pharmacological activities. Indole derivatives are known to interact with a variety of biological targets, and the presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Derivatives of indole-2-carboxamide, which can be synthesized from this compound, have been identified as a promising class of antituberculosis agents.[7] Specifically, substitutions at the 4- and 6-positions of the indole ring, including chloro substitutions, have been shown to improve metabolic stability.[7]
Furthermore, various indole derivatives have been evaluated for their antiproliferative activity.[8] The indole-2-carboxamide scaffold is being explored for the development of multi-target antiproliferative agents.[8]
Given the established role of indole-based compounds as modulators of serotonin receptors, it is plausible that derivatives of this compound could exhibit activity at these targets. However, specific binding affinity studies for this compound are not currently available in the public literature.
Diagram 3: Potential Therapeutic Applications
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. This guide has provided a summary of its known chemical and physical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an overview of its potential biological applications based on related structures. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to utilize the information presented here as a foundation for their investigations into this promising molecule.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(53590-59-3) 1H NMR [m.chemicalbook.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant application in the development of advanced therapeutics. A notable example discussed is its role as a crucial intermediate in the synthesis of the Selective Androgen Receptor Modulator (SARM), GSK2881078. The guide also elucidates the androgen receptor signaling pathway, the target of GSK2881078, through a detailed diagram.
Compound Identification and Properties
This compound is a substituted indole derivative that serves as a valuable precursor in the synthesis of complex organic molecules.
| Property | Value |
| CAS Number | 53590-59-3 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Boiling Point | 373°C at 760 mmHg |
| Storage | 2-8°C, stored under inert gas |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the Reissert and Vilsmeier-Haack reactions being common methods for indole synthesis and formylation.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocol: Reissert Synthesis Approach
The Reissert indole synthesis provides a robust method for the preparation of indole-2-carboxylic acids, which can be subsequently converted to the corresponding aldehyde. A general, adapted protocol for a chloro-substituted indole is as follows:
Step 1: Condensation
-
In a round-bottom flask, dissolve 4-chloro-2-nitrotoluene in diethyl oxalate.
-
Slowly add a solution of potassium ethoxide in anhydrous ethanol at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product, ethyl (4-chloro-2-nitrophenyl)pyruvate, with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the purified ethyl (4-chloro-2-nitrophenyl)pyruvate in glacial acetic acid.
-
Add zinc dust portion-wise while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture, filter off the excess zinc, and concentrate the filtrate under reduced pressure.
-
The resulting residue contains 6-chloro-1H-indole-2-carboxylic acid.
Step 3: Reduction to Aldehyde
-
The 6-chloro-1H-indole-2-carboxylic acid can be converted to the corresponding aldehyde via several methods, including conversion to the acid chloride followed by Rosenmund reduction or by reduction of a corresponding ester to the alcohol and subsequent oxidation. A common laboratory-scale procedure involves the reduction of the carboxylic acid to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable starting material for the synthesis of various biologically active compounds.[11][12] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[13][14]
Key Intermediate in the Synthesis of GSK2881078
A significant application of this compound is its use as a key intermediate in the synthesis of GSK2881078, a nonsteroidal Selective Androgen Receptor Modulator (SARM).[11][14][15][16][17][18][19][20] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with reduced androgenic effects on other tissues like the prostate.[3][21]
The synthesis of GSK2881078 involves the reaction of this compound with other reagents to construct the final complex molecule. The aldehyde functionality provides a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds, which is a critical step in the overall synthetic pathway.
Below is a conceptual workflow for the synthesis of a SARM like GSK2881078 starting from this compound.
References
- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 6-Chloro-1H-indole-2-carbaldehyde from 6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and selective method for the synthesis of 6-Chloro-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry, starting from commercially available 6-chloroindole. The presented methodology circumvents the common issue of C3-position formylation in indoles by employing a directed metalation strategy. This involves a three-step sequence: N-protection of the indole, regioselective C2-lithiation and formylation, and subsequent deprotection.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals. The targeted synthesis of specific isomers of substituted indoles is therefore of high importance. Direct electrophilic formylation of the indole ring, such as in the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position. To achieve the synthesis of the C2-formylated product, this compound, a more strategic approach is required.
The method outlined in this guide utilizes an N-sulfonyl protecting group to direct lithiation specifically to the C2 position. This allows for the introduction of the formyl group at the desired location, followed by the removal of the protecting group to yield the target compound.
Overall Synthetic Pathway
The synthesis of this compound from 6-chloroindole is accomplished through a three-step process. First, the nitrogen of 6-chloroindole is protected with a phenylsulfonyl group. Next, the N-protected intermediate undergoes directed ortho-metalation at the C2 position using a strong base, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group. Finally, the phenylsulfonyl protecting group is removed under basic conditions to afford the desired product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Phenylsulfonyl)-6-chloro-1H-indole
This initial step serves to protect the indole nitrogen with a phenylsulfonyl group. This group is crucial for directing the subsequent lithiation to the C2 position and is stable under the strongly basic conditions of the next step.
Reaction Scheme:
Detailed Protocol:
-
To a solution of 6-chloroindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-6-chloro-1H-indole.
| Reagent/Solvent | Molar Ratio | Notes |
| 6-chloroindole | 1.0 | Starting material |
| Sodium Hydride (60% disp.) | 1.2 | Base for deprotonation of indole NH |
| Benzenesulfonyl chloride | 1.1 | Protecting group reagent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Step 2: Synthesis of 1-(Phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde
This is the key step where the formyl group is introduced at the C2 position. The phenylsulfonyl group directs the deprotonation by a strong lithium base to the adjacent C2 position. The resulting organolithium species is then trapped with an electrophilic formylating agent.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 1-(phenylsulfonyl)-6-chloro-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base such as n-butyllithium (n-BuLi, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 1-(phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde.
| Reagent/Solvent | Molar Ratio | Notes |
| 1-(Phenylsulfonyl)-6-chloro-1H-indole | 1.0 | Protected starting material |
| n-Butyllithium or LDA | 1.1 | Strong base for C2-lithiation |
| N,N-Dimethylformamide (DMF) | 1.5 | Formylating agent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Step 3: Synthesis of this compound
The final step involves the removal of the phenylsulfonyl protecting group to yield the target compound. This is typically achieved by basic hydrolysis.
Reaction Scheme:
Detailed Protocol:
-
Dissolve 1-(phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of a protic solvent such as methanol or ethanol and water.
-
Add a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with an acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Reagent/Solvent | Molar Ratio | Notes |
| 1-(Phenylsulfonyl)-6-chloro-1H-indole-2-carbaldehyde | 1.0 | Starting material for deprotection |
| Sodium Hydroxide | 2.0-5.0 | Base for hydrolysis of the sulfonyl group |
| Methanol/Water | - | Solvent system |
Alternative Synthetic Route
An alternative pathway to indole-2-carbaldehydes involves the oxidation of 2-hydroxymethylindoles. These, in turn, can be synthesized by the reduction of the corresponding 2-ethoxycarbonylindoles. This method avoids the use of organolithium reagents but requires the initial synthesis of the 2-ethoxycarbonyl-6-chloroindole.
Spectroscopic and Synthetic Profile of 6-Chloro-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound featuring an indole scaffold, a key structural motif in numerous biologically active molecules and pharmaceuticals. The presence of a chlorine atom at the 6-position and a carbaldehyde group at the 2-position makes it a valuable intermediate for the synthesis of a diverse range of more complex indole derivatives. Its utility spans from the development of novel therapeutic agents to the creation of functional materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its characterization, and a representative synthetic workflow.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which can be applied to this compound.
NMR Spectroscopy
Sample Preparation
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[5]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[6]
-
Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.[6]
Data Acquisition
-
Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity.[6]
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 220 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.[6]
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method)
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition
-
Record the background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[5]
Data Acquisition
-
Ionize the sample using a standard electron energy of 70 eV.[5]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Synthetic Workflow
While a specific, detailed synthesis protocol for this compound is not extensively documented, a plausible and common method for the formylation of indoles is the Vilsmeier-Haack reaction. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of the target compound.
References
- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-1H-indole-2-carbaldehyde. This document details the expected chemical shifts and coupling constants, outlines a standard experimental protocol for acquiring the spectrum, and presents a structural visualization to aid in spectral assignment.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole ring system and the aldehyde functional group. The presence of the electron-withdrawing chloro group at the C6 position and the carbaldehyde group at the C2 position significantly influences the chemical shifts of the aromatic protons.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 10.0 - 12.0 | br s | - | 1H |
| H2 (CHO) | 9.8 - 10.0 | s | - | 1H |
| H3 | 7.2 - 7.4 | s | - | 1H |
| H4 | 7.6 - 7.8 | d | 8.0 - 9.0 | 1H |
| H5 | 7.1 - 7.3 | dd | 8.0 - 9.0, ~2.0 | 1H |
| H7 | 7.5 - 7.7 | d | ~2.0 | 1H |
Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra. The following is a typical protocol for the analysis of indole derivatives.[2][3]
2.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent will depend on the sample's solubility.
-
Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. To ensure optimal resolution, it is advisable to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[2]
2.2. Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[3]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration.[2]
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at δ 2.50 ppm or CDCl3 at δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.[3]
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Structural Visualization and Assignment
The chemical structure of this compound is depicted below, with protons labeled for correlation with the 1H NMR data.
References
An In-depth Technical Guide to the 13C NMR Analysis of 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-1H-indole-2-carbaldehyde, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details the experimentally determined 13C NMR chemical shifts, provides a standard protocol for data acquisition, and illustrates the structural relationships through logical diagrams.
Core Principles of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique utilized to elucidate the carbon framework of organic molecules. The 13C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin that, when placed in a strong magnetic field, can be excited by radiofrequency pulses. The subsequent relaxation of the carbon nuclei provides a signal whose chemical shift is highly dependent on the local electronic environment of each carbon atom. This sensitivity to the chemical environment allows for the differentiation of carbon atoms within a molecule, providing invaluable information on functional groups, connectivity, and overall molecular structure.
13C NMR Data for this compound
The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 181.8 |
| C-2 | 141.4 |
| C-7a | 136.9 |
| C-3a | 128.4 |
| C-6 | 127.8 |
| C-5 | 122.9 |
| C-4 | 121.5 |
| C-7 | 114.1 |
| C-3 | 111.1 |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, referencing to the residual solvent peak of DMSO-d6 (δ ≈ 39.52 ppm) is also a common practice.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak (DMSO-d6) to its known value (typically around 39.52 ppm) or the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Visualization of Structural Relationships
The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for 13C NMR analysis.
An In-depth Technical Guide to the Mass Spectrometry of 6-Chloro-1H-indole-2-carbaldehyde
This technical guide provides a comprehensive overview of the mass spectrometry of 6-Chloro-1H-indole-2-carbaldehyde, a crucial analytical technique for the identification and characterization of this compound in research and drug development. This document outlines a detailed experimental protocol, predicted fragmentation patterns, and a summary of expected mass spectral data.
Introduction
This compound is a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Mass spectrometry is an indispensable tool for its structural elucidation, offering high sensitivity and detailed structural information based on the mass-to-charge ratio of the molecule and its fragments. This guide will delve into the anticipated mass spectrometric behavior of this compound under electron ionization (EI) conditions.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage pathways. The presence of a chlorine atom will be readily identifiable by the isotopic pattern of chlorine-containing fragments, with an approximate 3:1 ratio for the 35Cl and 37Cl isotopes.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 179/181 | [M]⁺˙ | - | C₉H₆ClNO⁺˙ |
| 178/180 | [M-H]⁺ | H | C₉H₅ClNO⁺ |
| 150/152 | [M-CHO]⁺ | CHO | C₈H₅ClN⁺ |
| 115 | [C₇H₅N]⁺˙ | Cl, CO | C₇H₅N⁺˙ |
| 89 | [C₆H₅N-H]⁺ | Cl, CO, C₂H₂ | C₆H₄N⁺ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 179/181) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Proposed Fragmentation Pathway
Under electron ionization, the fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of a hydrogen radical, a formyl radical, and a neutral carbon monoxide molecule.
Diagram 1: Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
4.2. Instrumentation
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer with an electron ionization (EI) source.
4.3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
4.4. Data Acquisition and Analysis
-
Acquire the data in full scan mode to obtain a complete mass spectrum.
-
Process the raw data using the instrument's software to identify the retention time of the analyte and extract the corresponding mass spectrum.
-
Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and reference spectra of similar compounds if available.
Diagram 2: Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for the GC-MS analysis of this compound.
Discussion of Fragmentation Mechanisms
The fragmentation of aromatic aldehydes under EI-MS typically follows well-defined pathways.[1] For this compound, the following key fragmentation steps are anticipated:
-
Formation of the [M-H]⁺ ion (m/z 178/180): This is a common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen atom.
-
Formation of the [M-CHO]⁺ ion (m/z 150/152): This fragment arises from the cleavage of the bond between the indole ring and the carbonyl group, leading to the loss of the formyl group. This is often a prominent peak in the mass spectra of aromatic aldehydes.
-
Loss of Chlorine: Subsequent fragmentation of the primary fragment ions can involve the loss of a chlorine radical. For instance, the ion at m/z 150/152 could lose a chlorine radical to form an ion at m/z 115.
-
Ring Fragmentation: The indole ring itself can undergo fragmentation, typically through the loss of small neutral molecules like acetylene (C₂H₂), leading to further fragment ions at lower m/z values.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, data table, and experimental protocol serve as a valuable resource for scientists engaged in the analysis and characterization of this and related halogenated indole compounds. The application of these methodologies will facilitate unambiguous identification and structural confirmation in various research and development settings.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Chloro-1H-indole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active molecules. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and the study of its molecular interactions. This document outlines the expected IR absorption frequencies, provides detailed experimental protocols for spectral acquisition, and presents visual workflows to aid in the understanding of the methodology and data interpretation.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the indole ring, the aldehyde group, and the chloro-substituent on the benzene ring. The following table summarizes the predicted absorption bands and their corresponding assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3300 | Medium | N-H stretching | Indole N-H |
| 3100 - 3000 | Medium | C-H stretching | Aromatic C-H |
| 2900 - 2800 & 2800 - 2700 | Weak | C-H stretching (Fermi resonance doublet) | Aldehyde C-H |
| 1700 - 1680 | Strong | C=O stretching | Aldehyde C=O |
| 1620 - 1580 | Medium | C=C stretching | Aromatic C=C |
| 1500 - 1450 | Medium | C=C stretching | Aromatic C=C |
| 1100 - 1000 | Strong | C-Cl stretching | Aryl-Cl |
| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic C-H |
Experimental Protocols for FTIR Spectroscopy
The acquisition of a high-quality FTIR spectrum of solid this compound can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
This compound
-
FTIR grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Grinding: In a dry agate mortar, finely grind approximately 1-2 mg of this compound.
-
Mixing with KBr: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.
-
Background Spectrum: Place the KBr pellet in the sample holder of the FTIR instrument and record a background spectrum.
-
Sample Analysis: Acquire the infrared spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation. The solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials and Equipment:
-
This compound
-
FTIR spectrometer equipped with an ATR accessory
-
Spatula
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Placement: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.
-
Sample Analysis: Acquire the infrared spectrum of the sample, typically in the range of 4000-650 cm⁻¹.
Visualizing the Experimental and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the infrared spectroscopy of this compound.
Caption: Experimental workflow for FTIR analysis.
Caption: Correlation of functional groups to IR regions.
An In-depth Technical Guide on the Physical and Chemical Stability of 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical stability of 6-Chloro-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies for this specific compound, this guide combines reported physical and chemical data with recommended handling procedures and a generalized experimental protocol for stability assessment based on industry-standard guidelines and data from closely related analogs.
Physicochemical Properties
This compound is a solid, light yellow to brown substance.[1] Its key physicochemical properties, based on predicted and available data, are summarized in the table below. These parameters are fundamental to understanding its behavior in various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | Vendor Data |
| Molecular Weight | 179.60 g/mol | Vendor Data |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point (Predicted) | 373.4 ± 22.0 °C | [1] |
| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.15 ± 0.30 | [1] |
Chemical Stability and Handling
The indole nucleus is known to be susceptible to oxidation, and aldehydes can also undergo oxidative degradation. The recommended storage conditions for this compound strongly indicate its sensitivity to environmental factors.
Key Stability Considerations:
-
Oxidation: The primary degradation pathway for many indole derivatives is oxidation, which can be accelerated by exposure to air. The aldehyde functional group is also prone to oxidation to the corresponding carboxylic acid.
-
Light: Indole compounds can be sensitive to light, leading to photolytic degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
Recommended Storage and Handling:
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | To prevent oxidation of the indole ring and the aldehyde group.[1] |
| Container | Tightly closed in a dry, cool, and well-ventilated place | To protect from moisture and atmospheric oxygen.[2] |
| Handling | Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard safety precautions for handling chemical reagents.[2] |
Experimental Protocols for Stability Assessment
While specific forced degradation studies for this compound are not publicly available, a general protocol can be established based on ICH guidelines and methodologies applied to similar indole aldehydes.[3] Such studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.
Proposed Forced Degradation Studies
The following table outlines the recommended conditions for forced degradation studies. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Proposed Methodology |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 80°C for 48 hours |
| Photolytic Degradation | Expose a solution (e.g., in methanol/water) to UV light (e.g., 254 nm) for 24 hours in a photostability chamber. A control sample should be kept in the dark. |
Analytical Method:
A stability-indicating HPLC method, typically reverse-phase with UV detection, would need to be developed and validated to separate the parent compound from all potential degradation products.
Experimental Workflow for Forced Degradation
The logical flow of a forced degradation study is depicted in the following diagram.
Potential Degradation Pathways
While not empirically determined for this specific molecule, based on the general chemistry of indoles and aldehydes, the following degradation pathways can be hypothesized.
The aldehyde group is susceptible to oxidation to a carboxylic acid. The electron-rich indole ring can undergo oxidative cleavage or polymerization, especially under acidic conditions. Photolytic conditions can induce radical-based degradation mechanisms, leading to a variety of products. The chloro-substituent may influence the electron density of the indole ring, potentially affecting its susceptibility to electrophilic attack and oxidation, though specific studies are lacking.
Conclusion
This compound is a compound that requires careful handling and storage to maintain its chemical integrity. Its sensitivity to oxidation, light, and temperature necessitates storage at 2-8°C under an inert atmosphere. While specific stability data is scarce, this guide provides a framework for its assessment through forced degradation studies. The proposed experimental workflow and hypothesized degradation pathways offer a starting point for researchers and drug development professionals to establish a comprehensive stability profile for this important pharmaceutical intermediate. Further experimental work is required to definitively identify its degradation products and elucidate its stability under various stress conditions.
References
Solubility Profile of 6-Chloro-1H-indole-2-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Solubility of 6-Chloro-1H-indole-2-carbaldehyde
The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. For this compound, solubility dictates the choice of solvents for chemical synthesis, the efficiency of crystallization for purification, and the potential for formulation in drug delivery systems. The presence of the polar carbaldehyde group and the indole nitrogen atom, combined with the nonpolar chlorinated benzene ring, results in a nuanced solubility profile.
Estimated Solubility Data
Based on the known solubility of related indole derivatives, such as indole-2-carboxaldehyde and indole-3-carboxaldehyde, the following table provides an estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25°C). It is important to note that these values are estimations and should be confirmed experimentally for any critical application. The parent compound, indole-2-carboxaldehyde, is known to be soluble in methanol. Similarly, indole-3-carboxaldehyde is soluble in polar organic solvents like DMSO and dimethylformamide (approximately 30 mg/mL) and sparingly soluble in aqueous buffers.[1][2][3] It also exhibits good solubility in other polar solvents like ethanol and acetonitrile, with limited solubility in non-polar solvents such as hexane and toluene.[4]
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility (g/L) | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 47.2 | > 50 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 | Very Soluble |
| Acetone | 20.7 | 20 - 30 | Soluble |
| Isopropanol | 19.9 | 10 - 20 | Soluble |
| Ethanol | 24.6 | 15 - 25 | Soluble |
| Methanol | 32.7 | 25 - 40 | Very Soluble |
| Dichloromethane (DCM) | 9.1 | 5 - 10 | Moderately Soluble |
| Ethyl Acetate | 6.0 | 5 - 10 | Moderately Soluble |
| Toluene | 2.4 | < 1 | Sparingly Soluble |
| Hexane | 1.9 | < 0.1 | Insoluble |
| Water | 80.1 | < 0.1 | Insoluble |
Experimental Protocols
To obtain precise and accurate solubility data for this compound, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a liquid solvent.[5][6][7][8]
Protocol for Isothermal Shake-Flask Solubility Measurement
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifuge the vials at a high speed to achieve clear separation of the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial, taking care not to disturb the solid phase. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Mandatory Visualizations
Signaling Pathway
Indole derivatives are a prominent class of compounds in drug discovery, known to interact with a variety of biological targets.[9][10][11][12] One such target is the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in innate immunity. Aberrant STING activation is linked to inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[13]
Caption: Potential modulation of the STING signaling pathway by an indole derivative.
Experimental Workflow
The analysis and quantification of this compound in biological matrices or during solubility studies are typically performed using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[14][15][16][17] This technique offers high sensitivity, selectivity, and throughput.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Indole-2-carboxaldehyde | 19005-93-7 [amp.chemicalbook.com]
- 3. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Reactivity Profile of the Aldehyde Group in 6-Chloro-1H-indole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 2-position, along with a chloro substituent at the 6-position, offers a unique platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of the aldehyde group in this specific indole derivative.
The reactivity of the aldehyde functionality is profoundly influenced by the electronic properties of the 6-chloro-1H-indole nucleus. The indole ring system is inherently electron-rich, which can modulate the electrophilicity of the carbonyl carbon. Furthermore, the chloro substituent at the 6-position exerts a moderate electron-withdrawing effect through induction, which can influence the overall reactivity of the molecule. This document details the key transformations of the aldehyde group, including its synthesis, nucleophilic addition reactions, oxidation, reduction, and condensation reactions such as the Knoevenagel and Wittig reactions. Where direct experimental data for this compound is unavailable, this guide provides detailed protocols and expected outcomes based on closely related indole-2-carbaldehyde and other heteroaromatic aldehyde analogues.
Synthesis of this compound
The most common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For 6-chloroindole, the formylation is expected to occur predominantly at the electron-rich 3-position. To achieve formylation at the 2-position, a multi-step synthesis is generally required, often starting from a pre-functionalized indole.
A plausible synthetic route involves the protection of the indole nitrogen, followed by lithiation at the 2-position and subsequent reaction with a formylating agent like DMF.
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole (for 3-formyl isomer)
This protocol describes the formylation at the more reactive C3 position, a common side product or a different isomer.
To a stirred solution of 6-chloroindole (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under an inert atmosphere, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 80-90 °C for 2-4 hours. After completion (monitored by TLC), the reaction is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried to afford 6-chloro-1H-indole-3-carbaldehyde.[1]
Reactivity Profile of the Aldehyde Group
The aldehyde group in this compound is a versatile functional handle that participates in a variety of chemical transformations. The electrophilic nature of the carbonyl carbon is the key to its reactivity.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Common nucleophiles include organometallic reagents (Grignard, organolithium), cyanide, and enolates.
3.1.1 Experimental Protocol: Grignard Reaction (Exemplary)
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding secondary alcohol.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.
Caption: Oxidation of the aldehyde to a carboxylic acid.
3.2.1 Experimental Protocol: Oxidation with Potassium Permanganate
To a solution of this compound (1.0 eq) in a mixture of acetone and water, potassium permanganate (KMnO₄, 2.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours. The reaction is monitored by TLC. Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified with dilute HCl. The precipitated carboxylic acid is filtered, washed with cold water, and dried to afford 6-Chloro-1H-indole-2-carboxylic acid.
Reduction
The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.
Caption: Reduction of the aldehyde to a primary alcohol.
3.3.1 Experimental Protocol: Reduction with Sodium Borohydride
To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (6-Chloro-1H-indol-2-yl)methanol, which can be further purified by crystallization or column chromatography.[2]
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.
Caption: Mechanism of the Knoevenagel condensation.
3.4.1 Experimental Protocol: Knoevenagel Condensation with Malononitrile
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine or L-proline (0.1 eq) in ethanol is stirred at room temperature or gently heated (40-60 °C) for 2-6 hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the corresponding 2-((6-Chloro-1H-indol-2-yl)methylene)malononitrile.
Wittig Reaction
The Wittig reaction provides a means to convert aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.
Caption: Simplified mechanism of the Wittig reaction.
3.5.1 Experimental Protocol: Wittig Reaction with a Stabilized Ylide
A solution of this compound (1.0 eq) and a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene is heated to reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[4]
Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, the following table provides expected yields based on reactions with analogous indole-2-carbaldehydes and other heteroaromatic aldehydes. Actual yields may vary depending on the specific reaction conditions and substrate.
| Reaction | Reagents | Product | Expected Yield (%) |
| Oxidation | KMnO₄, Acetone/H₂O | 6-Chloro-1H-indole-2-carboxylic acid | 70-90 |
| Reduction | NaBH₄, Methanol | (6-Chloro-1H-indol-2-yl)methanol | 85-95 |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol | 2-((6-Chloro-1H-indol-2-yl)methylene)malononitrile | 80-95[5] |
| Wittig Reaction (stabilized ylide) | Ph₃P=CHCO₂Et, Toluene, Reflux | Ethyl 3-(6-Chloro-1H-indol-2-yl)acrylate | 60-85[4] |
| Wittig Reaction (non-stabilized ylide) | Ph₃P=CH₂, n-BuLi, THF | 6-Chloro-2-vinyl-1H-indole | 50-70 |
Applications in Drug Development
The functionalized indole derivatives synthesized from this compound are valuable intermediates in drug discovery. The diverse array of chemical transformations possible at the aldehyde position allows for the introduction of various pharmacophores and the construction of complex molecular scaffolds. These derivatives have potential applications as kinase inhibitors, antiviral agents, and anticancer therapeutics, among others. The modulation of the indole core with different substituents through the reactions described herein enables the fine-tuning of pharmacological properties in the pursuit of novel drug candidates.
Caption: Workflow illustrating the utility of the title compound in drug discovery.
Conclusion
This compound is a highly reactive and versatile intermediate. The aldehyde group readily undergoes a wide range of chemical transformations, including nucleophilic additions, oxidation, reduction, and various condensation reactions. The electronic effects of the 6-chloroindole moiety play a crucial role in modulating this reactivity. This guide provides a foundational understanding and practical protocols for the utilization of this valuable building block in synthetic and medicinal chemistry, paving the way for the development of novel compounds with potential therapeutic applications. Further experimental investigation into the specific reactivity of this compound is warranted to fully explore its synthetic potential.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its indole scaffold is a common feature in numerous biologically active molecules. This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of this compound. The document summarizes key quantitative data, outlines a plausible synthetic route and analytical workflow, and situates the molecule within the context of pharmaceutical research, particularly in the development of serotonin receptor modulators.
Molecular Structure and Properties
This compound possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a chlorine atom substituted at the 6-position and a formyl group at the 2-position.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| CAS Number | 53590-59-3 | [1] |
| Boiling Point | 373 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Computed Molecular Geometry
Due to the absence of publicly available crystallographic data, the molecular geometry of this compound has been determined using computational methods. The following tables present the computed bond lengths, bond angles, and torsion angles, providing insight into the molecule's three-dimensional structure.
Table 1: Selected Computed Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| Cl | C6 | 1.74 |
| O | C9 | 1.22 |
| N1 | C2 | 1.38 |
| N1 | C7a | 1.39 |
| C2 | C3 | 1.37 |
| C2 | C9 | 1.46 |
| C3 | C3a | 1.45 |
| C3a | C4 | 1.40 |
| C3a | C7a | 1.40 |
| C4 | C5 | 1.38 |
| C5 | C6 | 1.40 |
| C6 | C7 | 1.38 |
| C7 | C7a | 1.40 |
Table 2: Selected Computed Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | N1 | C7a | 108.9 |
| N1 | C2 | C3 | 110.1 |
| N1 | C2 | C9 | 120.3 |
| C3 | C2 | C9 | 129.6 |
| C2 | C3 | C3a | 107.8 |
| C3 | C3a | C4 | 133.5 |
| C3 | C3a | C7a | 107.0 |
| C4 | C3a | C7a | 119.5 |
| C3a | C4 | C5 | 119.0 |
| C4 | C5 | C6 | 121.8 |
| Cl | C6 | C5 | 119.3 |
| Cl | C6 | C7 | 119.5 |
| C5 | C6 | C7 | 121.2 |
| C6 | C7 | C7a | 118.8 |
| N1 | C7a | C3a | 106.2 |
| N1 | C7a | C7 | 130.2 |
| C3a | C7a | C7 | 123.6 |
| O | C9 | C2 | 124.0 |
Table 3: Selected Computed Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C7a | N1 | C2 | C3 | -0.5 |
| C7a | N1 | C2 | C9 | 179.3 |
| N1 | C2 | C3 | C3a | 0.7 |
| C9 | C2 | C3 | C3a | -179.1 |
| C2 | C3 | C3a | C4 | 179.6 |
| C2 | C3 | C3a | C7a | -0.1 |
| C3 | C3a | C7a | N1 | 0.1 |
| C4 | C3a | C7a | N1 | -179.6 |
| C2 | N1 | C7a | C3a | 0.3 |
| C2 | N1 | C7a | C7 | -179.4 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be devised based on established methodologies for analogous indole derivatives.
Proposed Synthesis
The synthesis of this compound can be approached via a two-step process starting from 6-chloroindole. The first step involves the protection of the indole nitrogen, followed by formylation at the C2 position, and subsequent deprotection. A common method for the formylation of indoles is the Vilsmeier-Haack reaction.
Step 1: N-Protection of 6-Chloroindole
-
Dissolve 6-chloroindole in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).
-
Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), along with a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by quenching with water and extracting with an organic solvent.
-
Purify the N-Boc-6-chloroindole intermediate by column chromatography.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0 °C.
-
Add the N-Boc-6-chloroindole to the Vilsmeier reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
-
The Boc protecting group may be cleaved under the reaction or workup conditions. If not, a separate deprotection step with an acid (e.g., trifluoroacetic acid) is required.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Analytical Characterization Workflow
The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the positions of the chloro and formyl substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole ring and the C=O stretch of the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Analytical Workflow
Caption: Workflow for purification and analysis.
Role in Drug Discovery
Caption: Role as an intermediate in developing serotonin modulators.[1]
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. While detailed experimental structural data is not widely published, computational modeling provides a reliable representation of its molecular geometry. The proposed synthetic and analytical workflows offer a practical approach for its preparation and characterization. Its utility as a precursor for pharmacologically active molecules, particularly serotonin receptor modulators, underscores its importance in drug discovery and development.[1] This guide serves as a foundational resource for researchers working with this and related indole derivatives.
References
Methodological & Application
Vilsmeier-Haack Formylation of 6-Chloroindole: A Detailed Protocol for Researchers
Application Note & Protocol
For Immediate Release
A detailed protocol for the Vilsmeier-Haack formylation of 6-chloroindole is presented for researchers, scientists, and drug development professionals. This procedure outlines the synthesis of 6-chloro-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The Vilsmeier-Haack reaction is a reliable and efficient method for the formylation of electron-rich heterocyclic compounds like indoles, typically occurring at the C3 position.[1]
The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[2][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | ~91% |
| Indole | POCl₃, DMF | 0 to 35 | 1 | ~97%[4] |
| 5-Chloroindole | Vilsmeier Reagent, DMF | 0 to 85 | 5 | 90% |
Note: The data for 6-Chloroindole is based on a one-pot synthesis starting from 5-chloro-2-methyl-aniline which forms the indole and formylates it, providing a strong indication of the expected yield for the direct formylation of 6-chloroindole.[5]
Experimental Protocol
This protocol is adapted from the well-established procedure for the formylation of indole and has been modified for 6-chloroindole.[4]
Materials:
-
6-Chloroindole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature is maintained below 10°C. Stir the mixture for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.[4]
-
Addition of 6-Chloroindole: Dissolve 6-chloroindole in a minimal amount of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, again maintaining the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90°C and maintain this temperature for approximately 8 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the mixture is basic. This will cause the product, 6-chloro-1H-indole-3-carbaldehyde, to precipitate out of the solution as a solid.[5]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from ethanol to yield a pale yellow solid.[5]
Visualizations
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 6-chloroindole.
Reaction Mechanism:
Caption: Generalized mechanism of the Vilsmeier-Haack formylation of 6-chloroindole.
References
Application Notes and Protocols for the Synthesis of Indole-2-carbaldehydes via the McFadyen-Stevens Reaction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The McFadyen-Stevens reaction provides a valuable synthetic route for the preparation of indole-2-carbaldehydes, which are key intermediates in the synthesis of various biologically active compounds and pharmaceuticals. This method involves the base-catalyzed decomposition of an N-acylsulfonohydrazide, derived from an indole-2-carboxylic acid derivative, to yield the corresponding aldehyde.
Principle: The reaction proceeds via the formation of an indole-2-carbohydrazide from the corresponding ester (e.g., ethyl indole-2-carboxylate). This hydrazide is then reacted with a sulfonyl chloride, typically p-toluenesulfonyl chloride, to form the N-acyl-N'-sulfonylhydrazide. Subsequent treatment with a base, such as anhydrous sodium carbonate, at elevated temperatures leads to the elimination of nitrogen gas and a sulfinate salt, yielding the desired indole-2-carbaldehyde.
Advantages:
-
Direct conversion: This method allows for the direct conversion of a carboxylic acid derivative (via the hydrazide) to an aldehyde.
-
Versatility: The reaction is applicable to a range of substituted indole precursors, allowing for the synthesis of diverse indole-2-carbaldehyde analogues.
Limitations:
-
Harsh Conditions: The traditional McFadyen-Stevens reaction often requires high temperatures, which may not be suitable for substrates with sensitive functional groups.
-
Multi-step process: The synthesis involves several steps, including the preparation of the hydrazide and the sulfonylhydrazide intermediate.
Comparison with Other Methods: The McFadyen-Stevens synthesis of indole-2-carbaldehydes has been compared to the oxidation of 2-hydroxymethylindoles using manganese dioxide. Both methods have been shown to be effective for preparing these aldehydes from 2-ethoxycarbonylindoles.[1] The choice of method may depend on the specific substrate and the desired scale of the reaction.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of indole-2-carbaldehydes using the McFadyen-Stevens reaction.
Protocol 1: Synthesis of Indole-2-carboxylic Acid Hydrazide
This protocol describes the preparation of the key intermediate, indole-2-carboxylic acid hydrazide, from ethyl indole-2-carboxylate.
Materials:
-
Ethyl indole-2-carboxylate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Beaker
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a suitable round-bottom flask, dissolve ethyl indole-2-carboxylate in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, indole-2-carboxylic acid hydrazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: McFadyen-Stevens Synthesis of Indole-2-carbaldehyde
This protocol details the conversion of indole-2-carboxylic acid hydrazide to indole-2-carbaldehyde.
Materials:
-
Indole-2-carboxylic acid hydrazide
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride
-
Ethylene glycol
-
Sodium carbonate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
Step A: Preparation of Indole-2-carbonyl-p-toluenesulfonylhydrazide
-
Dissolve indole-2-carboxylic acid hydrazide in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the tosylhydrazide derivative.
Step B: Decomposition to Indole-2-carbaldehyde
-
In a flask, add the dried indole-2-carbonyl-p-toluenesulfonylhydrazide to ethylene glycol.
-
Add anhydrous sodium carbonate to the mixture.
-
Heat the mixture to 160-170 °C.
-
The aldehyde product will distill over. Collect the distillate.
-
The collected product can be further purified by recrystallization or chromatography.
Data Presentation
The following table summarizes the yields of various substituted indole-2-carbaldehydes prepared via the McFadyen-Stevens reaction as reported by Bhat and Siddappa.
| Substituent on Indole Ring | Starting Material | Product | Yield (%) |
| 5-Bromo | Ethyl 5-bromoindole-2-carboxylate | 5-Bromoindole-2-carbaldehyde | 60 |
| 5-Chloro | Ethyl 5-chloroindole-2-carboxylate | 5-Chloroindole-2-carbaldehyde | 55 |
| 5-Nitro | Ethyl 5-nitroindole-2-carboxylate | 5-Nitroindole-2-carbaldehyde | 50 |
| 4-Chloro | Ethyl 4-chloroindole-2-carboxylate | 4-Chloroindole-2-carbaldehyde | 52 |
| 7-Chloro | Ethyl 7-chloroindole-2-carboxylate | 7-Chloroindole-2-carbaldehyde | 58 |
| 5,7-Dichloro | Ethyl 5,7-dichloroindole-2-carboxylate | 5,7-Dichloroindole-2-carbaldehyde | 53 |
| 5-Bromo-7-chloro | Ethyl 5-bromo-7-chloroindole-2-carboxylate | 5-Bromo-7-chloroindole-2-carbaldehyde | 55 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of indole-2-carbaldehyde.
Experimental Workflow
Caption: Workflow for indole-2-carbaldehyde synthesis.
References
Application Note and Protocol: Purification of 6-Chloro-1H-indole-2-carbaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 6-Chloro-1H-indole-2-carbaldehyde using silica gel column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, preparation of the crude sample, and a step-by-step guide to the chromatographic separation. This protocol is designed to yield a high-purity product suitable for subsequent synthetic steps in drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The purity of this starting material is critical for the successful synthesis of target compounds and for obtaining reliable biological data. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This application note details a robust method for the purification of this compound using a normal-phase silica gel column with a hexane and ethyl acetate mobile phase system.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] In this normal-phase chromatography application, the stationary phase (silica gel) is highly polar. Less polar compounds have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase, while more polar compounds are retained longer on the column.[2] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.
Experimental Data
The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography. The data is representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The choice of mesh size depends on the type of chromatography (gravity or flash). |
| Mobile Phase | Hexane / Ethyl Acetate | A gradient elution is recommended for optimal separation. |
| TLC Analysis | ||
| - Eluent System | 3:1 Hexane:Ethyl Acetate (v/v) | This ratio should be optimized to achieve an Rf value of approximately 0.3 for the desired product.[3] |
| - Expected Rf Value | ~0.3 | A good separation from impurities should be observed. |
| Column Loading | 1-5% of silica gel weight | Overloading the column can lead to poor separation.[3] |
| Elution Profile | Gradient: 10% to 40% Ethyl Acetate in Hexane | The gradient should be adjusted based on the TLC analysis to ensure good separation of the target compound from any impurities. |
| Expected Purity | >98% | Purity should be assessed by analytical techniques such as HPLC, LC-MS, or NMR. |
| Typical Yield | 70-90% | The yield is dependent on the purity of the crude material and the precision of the chromatographic separation. |
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound.
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Prepare a developing chamber with a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system ratio to achieve an Rf value of approximately 0.3 for the target compound, ensuring good separation from impurities.[3]
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Pack the column with silica gel using either the dry packing or wet packing method. For the wet packing method, create a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).[4]
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to the dissolved sample and concentrate it to dryness on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dried sample-adsorbed silica gel to the top of the prepared column.[4]
-
Begin the elution with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
10% Ethyl Acetate in Hexane (2 column volumes)
-
20% Ethyl Acetate in Hexane (4 column volumes)
-
30% Ethyl Acetate in Hexane (4 column volumes)
-
40% Ethyl Acetate in Hexane (2 column volumes)
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical methods such as NMR, HPLC, or mass spectrometry.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision making for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 6-Chloro-1H-indole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. This document provides a detailed protocol for the purification of 6-Chloro-1H-indole-2-carbaldehyde, a key intermediate in various synthetic pathways. The method is based on the principle of differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. The provided protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Common impurities in crude this compound, particularly if synthesized via a Vilsmeier-Haack reaction, can include unreacted starting materials, residual dimethylformamide (DMF), phosphoryl chloride (POCl3) and their byproducts, as well as over-reacted or hydrolyzed products.[1] Recrystallization is an effective method for removing these impurities.[1][2]
Key Physical Properties and Considerations
The selection of an appropriate recrystallization solvent is critical and should be based on the physical properties of this compound. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[3] It is highly recommended to determine the melting point of the crude material before selecting a solvent, as the solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out".[3] For reference, the melting point of the parent compound, indole-2-carboxaldehyde, is 138-142 °C.[4][5]
Data Presentation: Potential Recrystallization Solvents
The following table summarizes the properties of potential solvents that can be screened for the recrystallization of this compound, based on their suitability for similar heteroaromatic aldehydes.[3]
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability |
| Ethanol | 78 | Polar | A good starting point for many aromatic compounds.[3] |
| Methanol | 65 | Polar | Similar to ethanol with a lower boiling point; can be used in a mixed solvent system with water.[3][6] |
| Isopropanol | 82 | Polar | Another common alcohol to consider for recrystallization.[3] |
| Ethyl Acetate | 77 | Intermediate | Suitable for compounds with intermediate polarity.[1][3] |
| Acetone | 56 | Intermediate | A versatile solvent, though its low boiling point may be a disadvantage.[3] |
| Toluene | 111 | Nonpolar | Can be used for less polar compounds, ensure the melting point of the compound is higher than 111°C.[3] |
| Heptane/Hexane | 98 / 69 | Nonpolar | Often employed as an anti-solvent in a mixed solvent system.[1][3] |
| Water | 100 | Very Polar | Generally unsuitable as a primary solvent but can be used as an anti-solvent with a polar organic solvent like methanol.[3][6] |
Experimental Protocols
1. Small-Scale Solvent Screening
This initial step is crucial for identifying the optimal solvent or solvent mixture for recrystallization.
-
Procedure:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
Room Temperature Solubility Test: Add about 0.5 mL of a different potential solvent to each test tube at room temperature and agitate. A suitable solvent will not dissolve the compound at this stage.[3]
-
Hot Solubility Test: Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise while heating until the solid just dissolves.[3]
-
Crystallization Test: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to observe crystal formation.[1][3] The best solvent will yield a good crop of crystals upon cooling.
-
2. Recrystallization Protocol for this compound
-
Materials:
-
Crude this compound
-
Selected recrystallization solvent (or solvent system)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the solvent until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Application Notes and Protocols for the Derivatization of 6-Chloro-1H-indole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-Chloro-1H-indole-2-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 6-position and a reactive aldehyde at the 2-position of the indole ring makes this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery.
This document outlines key derivatization strategies, including Schiff base formation, Wittig reaction, and reductive amination, providing detailed experimental protocols. Furthermore, it summarizes the biological activities of related chloro-substituted indole derivatives to highlight the potential of this chemical scaffold.
Key Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Schiff Base Formation
The condensation of this compound with primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a wide range of substituents, which can significantly influence the biological activity of the resulting molecules. Schiff bases of indole derivatives have been reported to possess antimicrobial, analgesic, and anticancer activities.[1]
Wittig Reaction
The Wittig reaction provides a powerful tool for the conversion of the aldehyde group into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) and is highly effective for forming carbon-carbon double bonds. The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.[2][3] This derivatization is valuable for creating compounds with altered shapes and electronic properties, which can be crucial for binding to biological targets.
Reductive Amination
Reductive amination is a two-step process that converts the aldehyde into a secondary or tertiary amine. The reaction proceeds through the initial formation of an imine (Schiff base) with a primary or secondary amine, followed by its reduction. This method is a cornerstone of medicinal chemistry for the introduction of basic nitrogen atoms, which can improve the pharmacokinetic properties of a drug candidate.[4][5]
Experimental Protocols
The following protocols are adapted from established procedures for similar indole aldehydes and provide a starting point for the derivatization of this compound. Optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
Add the substituted primary amine (1.0-1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Wittig Reaction for Alkene Synthesis
This protocol outlines the synthesis of an alkene derivative from this compound using a Wittig reagent.
Materials:
-
This compound
-
Triphenylphosphine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add triphenylphosphine (1.1 eq.) and dissolve it in anhydrous THF.
-
Add the alkyl halide (1.1 eq.) to the solution and stir at room temperature to form the phosphonium salt. This may take several hours.
-
Cool the suspension of the phosphonium salt to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.1 eq.) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Protocol 3: Reductive Amination for Amine Synthesis
This protocol describes the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or methanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.0-1.2 eq.) in the chosen solvent (DCM or methanol).
-
Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activities of various chloro-substituted indole derivatives, providing an indication of the potential therapeutic applications of compounds derived from this compound.
Table 1: Anticancer Activity of 6-Substituted Indole Derivatives
| Compound ID | Substitution at 6-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3g | Phenyl | MCF-7 (Breast) | 2.94 | [6] |
| 3g | Phenyl | MDA-MB-231 (Breast) | 1.61 | [6] |
| 3g | Phenyl | A549 (Lung) | 6.30 | [6] |
| 3g | Phenyl | HeLa (Cervical) | 6.10 | [6] |
| 3g | Phenyl | A375 (Melanoma) | 0.57 | [6] |
| 3g | Phenyl | B16-F10 (Melanoma) | 1.69 | [6] |
| 5f | Chloro | MCF-7 (Breast) | 13.2 | [7] |
| 5f | Chloro | MDA-MB-468 (Breast) | 8.2 | [7] |
Table 2: Antimicrobial and Antiplasmodial Activity of Chloro-Substituted Indole Derivatives
| Compound Class | Substitution | Organism/Target | Activity | Reference |
| Indole-2-carboxamide | 5-Chloro | Plasmodium falciparum (3D7) | IC₅₀ = 0.4 µM | |
| Indole-2-carboxamide | 5-Chloro | Plasmodium falciparum (K1, resistant) | IC₅₀ = 7.3 µM | |
| Benzimidazole derivative | 6-Chloro | Escherichia coli | MIC = 2-16 µg/mL | [8] |
| Benzimidazole derivative | 6-Chloro | Staphylococcus aureus (MRSA) | MIC = 2-16 µg/mL | [8] |
Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | HIV-1 Integrase IC₅₀ (µM) | Reference |
| 17a | 6-halogenated benzene ring | 3.11 | [9] |
Visualizations
Experimental Workflow for Derivatization
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from 6-Chloro-1H-indole-2-carbaldehyde. This document outlines a synthetic pathway to a key intermediate, 7-chloro-9H-pyrimido[4,5-b]indole, which serves as a scaffold for potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. Detailed experimental protocols, quantitative biological data, and relevant signaling pathway diagrams are included to facilitate research and development in this area.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatile nature allows for the synthesis of a wide array of derivatives that can target various kinases with high affinity and selectivity. This compound is a readily available starting material that can be utilized to construct fused heterocyclic systems, such as pyrimido[4,5-b]indoles. Notably, derivatives of 7-chloro-9H-pyrimido[4,5-b]indole have emerged as potent inhibitors of GSK-3β, a key enzyme implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's, as well as in other conditions such as type 2 diabetes and cancer.[1][2][3]
This document details a proposed synthetic route from this compound to the 7-chloro-9H-pyrimido[4,5-b]indole core, followed by its derivatization to yield potent GSK-3β inhibitors.
Synthetic Pathway and Key Intermediates
The synthetic strategy involves the initial conversion of this compound to a key intermediate, 2-amino-6-chloro-1H-indole-3-carbonitrile, which can then be cyclized to form the desired pyrimido[4,5-b]indole scaffold.
Caption: Proposed synthetic workflow for kinase inhibitors.
Target Kinase: Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to several diseases, making it an attractive therapeutic target.
GSK-3β Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3β's role and the point of inhibition.
Quantitative Data: GSK-3β Inhibition
Derivatives of the 7-chloro-9H-pyrimido[4,5-b]indole scaffold have demonstrated potent inhibitory activity against GSK-3β. The following table summarizes the IC50 values for selected compounds from the literature.[1][4]
| Compound ID | Structure/Substitution | IC50 (nM) for GSK-3β |
| 1 | 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile | 130[1] |
| (R)-2 | (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 480[4] |
| (R)-28 | (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | 360[4] |
Experimental Protocols
Synthesis of 4,7-dichloro-9H-pyrimido[4,5-b]indole (Key Intermediate)
This protocol outlines a plausible synthetic route to the key intermediate from which various kinase inhibitors can be derived. The initial steps to convert this compound to 2-amino-6-chloro-1H-indole-3-carbonitrile are based on established indole chemistry. The subsequent cyclization to the pyrimido[4,5-b]indole core is adapted from literature procedures for similar structures.[5]
Step 1: Synthesis of this compound oxime
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the oxime.
Step 2: Synthesis of 2-Amino-6-chloro-1H-indole-3-carbonitrile
-
To a solution of this compound oxime (1.0 eq) in acetic anhydride, add a catalytic amount of pyridine.
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of N'-(6-chloro-3-cyano-1H-indol-2-yl)-N,N-dimethylformimidamide
-
Dissolve 2-Amino-6-chloro-1H-indole-3-carbonitrile (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and dry.
Step 4: Synthesis of 7-Chloro-9H-pyrimido[4,5-b]indol-4-amine
-
To N'-(6-chloro-3-cyano-1H-indol-2-yl)-N,N-dimethylformimidamide (1.0 eq), add formamide (excess).
-
Heat the mixture under microwave irradiation at 180-200 °C for 30-60 minutes.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify by column chromatography.
Step 5: Synthesis of 4,7-dichloro-9H-pyrimido[4,5-b]indole
-
Suspend 7-Chloro-9H-pyrimido[4,5-b]indol-4-amine (1.0 eq) in phosphorus oxychloride (POCl₃) (excess).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Kinase Inhibition Assay (GSK-3β)
The following is a general protocol for an in vitro kinase assay to determine the IC50 values of the synthesized compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the GSK-3β enzyme, and the inhibitor solution.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound serves as a valuable starting material for the synthesis of potent kinase inhibitors. The proposed synthetic pathway to the 7-chloro-9H-pyrimido[4,5-b]indole scaffold provides a foundation for the development of novel GSK-3β inhibitors. The provided protocols and biological data offer a starting point for researchers to explore this chemical space further and develop new therapeutic agents for a range of diseases.
Disclaimer: The synthetic protocols provided are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The biological activity of newly synthesized compounds will require experimental validation.
References
- 1. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Chloro-1H-indole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indole-2-carbaldehyde is a versatile bifunctional building block for the synthesis of a diverse array of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a reactive aldehyde group at the C-2 position and a chloro substituent at the C-6 position of the indole nucleus allows for sequential and multicomponent reactions to construct fused heterocyclic systems, offering a powerful platform for the generation of novel molecular entities for drug discovery and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems with potential therapeutic applications.
Key Features of this compound
The reactivity of this compound is primarily centered around two functional groups:
-
The Aldehyde Group (-CHO) at C-2: This group readily undergoes condensation reactions with a variety of nucleophiles, including amines, amidines, hydrazines, and active methylene compounds, to form Schiff bases, imines, hydrazones, and vinylogous systems. These intermediates can subsequently undergo intramolecular cyclization to afford a range of fused heterocycles.
-
The Chloro Group (-Cl) at C-6: The chloro substituent provides a handle for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the synthesized compounds.
Application Note 1: Synthesis of Pyrimido[4,5-b]indoles
Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these compounds can be efficiently achieved through the condensation of this compound with amidine derivatives.
General Reaction Scheme:
Caption: Synthesis of 8-Chloro-pyrimido[4,5-b]indoles.
Experimental Protocol: Synthesis of 8-Chloro-2-substituted-9H-pyrimido[4,5-b]indoles
This protocol describes a general procedure for the synthesis of 8-chloro-2-substituted-9H-pyrimido[4,5-b]indoles from this compound and a suitable amidine hydrochloride.
Materials:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride, acetamidine hydrochloride)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), add the appropriate amidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous ethanol to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 8-chloro-2-substituted-9H-pyrimido[4,5-b]indole.
Quantitative Data:
| Product | R-group | Yield (%) | Melting Point (°C) | Reference |
| 8-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole | Phenyl | 82 | 290-292 | [1] |
| 8-Chloro-2-methyl-9H-pyrimido[4,5-b]indole | Methyl | - | - | - |
| 8-Chloro-2-amino-9H-pyrimido[4,5-b]indole | Amino | - | - | - |
Note: Data for methyl and amino substituted derivatives are not yet available in the searched literature but are predicted based on the general reactivity.
Application Note 2: Synthesis of Pyridazino[4,5-b]indoles
Pyridazino[4,5-b]indoles are another important class of heterocyclic compounds with a range of biological activities, including potential as anticancer and antimicrobial agents. These can be synthesized from this compound through condensation with hydrazine derivatives followed by cyclization.
General Reaction Scheme:
Caption: Synthesis of 8-Chloro-pyridazino[4,5-b]indoles.
Experimental Protocol: Synthesis of 8-Chloro-5H-pyridazino[4,5-b]indoles
This protocol outlines a general method for the synthesis of 8-chloro-5H-pyridazino[4,5-b]indoles from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activity Data:
While specific data for 8-chloro substituted pyridazino[4,5-b]indoles is limited, related compounds have shown significant biological activity.
| Compound Class | Biological Activity | Target Organism/Cell Line | IC50/MIC Value (µM) | Reference |
| Pyridazino[4,5-b]indoles | Antimicrobial (Antibacterial) | Bacillus subtilis | 31.25 - 250 | [2] |
| Pyridazino[4,5-b]indoles | Anticancer | L1210 (Leukemia) | - | [3] |
Note: The provided data is for the general class of pyridazino[4,5-b]indoles and serves as a rationale for synthesizing the 8-chloro derivatives.
Application Note 3: Synthesis of Pyrazolo[4,5-b]indoles
Pyrazolo[4,5-b]indoles represent another class of fused heterocycles with potential applications in medicinal chemistry. The synthesis can be envisioned through a multi-step process starting from this compound.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Pyrazolo[4,5-b]indoles.
Experimental Protocol: (Proposed) Synthesis of 3-Amino-8-chloro-1H-pyrazolo[4,5-b]indoles
This is a proposed two-step protocol for the synthesis of 3-amino-8-chloro-1H-pyrazolo[4,5-b]indoles.
Step 1: Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product, 2-((6-chloro-1H-indol-2-yl)methylene)malononitrile, is expected to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization with Hydrazine
Materials:
-
2-((6-Chloro-1H-indol-2-yl)methylene)malononitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend the product from Step 1 in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated 3-amino-8-chloro-1H-pyrazolo[4,5-b]indole by filtration, wash with ethanol, and dry.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds. The protocols and application notes provided herein demonstrate its utility in constructing pyrimido[4,5-b]indoles, pyridazino[4,5-b]indoles, and pyrazolo[4,5-b]indoles, all of which are important scaffolds in medicinal chemistry. The straightforward reaction pathways and the potential for diverse biological activities make this compound an attractive building block for academic and industrial researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity is encouraged to expand the library of accessible heterocyclic systems.
References
- 1. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 6-Chloro-1H-indole-2-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from the reaction of 6-Chloro-1H-indole-2-carbaldehyde with various primary amines. The resulting imine derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Application Notes
The reaction of this compound with primary amines proceeds via a nucleophilic addition-elimination mechanism to form Schiff bases, also known as imines. This condensation reaction is a cornerstone in the synthesis of diverse molecular scaffolds for drug development. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit numerous pharmacological properties. The addition of a chloro-substituent at the 6-position can significantly influence the electronic properties of the indole ring, potentially enhancing the biological activity and metabolic stability of the resulting Schiff base derivatives.
Key Applications in Drug Discovery:
-
Anticancer Agents: Schiff bases derived from indole aldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The imine linkage is often crucial for their mechanism of action, which can involve the inhibition of enzymes like thioredoxin reductase or interactions with DNA.
-
Antimicrobial Agents: The C=N (azomethine) group is a common feature in compounds with antibacterial and antifungal properties. These compounds can exert their effects by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with other vital cellular processes in microorganisms.
-
Anti-inflammatory and Analgesic Activity: Certain indole-based Schiff bases have demonstrated potent anti-inflammatory and analgesic properties. Their mechanism may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX).
-
Antiviral and Anthelmintic Activity: The structural versatility of these compounds has also led to the discovery of derivatives with promising activity against various viruses and parasites.
The synthesis of a library of Schiff bases by reacting this compound with a diverse set of primary amines allows for the exploration of structure-activity relationships (SAR). By varying the substituents on the primary amine, researchers can modulate the lipophilicity, electronic properties, and steric bulk of the final compounds, thereby fine-tuning their biological activity and pharmacokinetic profiles.
Reaction of this compound with Primary Amines
The general reaction scheme involves the condensation of this compound with a primary amine, typically under acidic catalysis, to yield the corresponding Schiff base and water.
General Reaction Scheme:
Caption: General reaction of this compound with a primary amine.
Quantitative Data Summary
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) | M.P. (°C) |
| 1 | 4-Bromoaniline | (E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methanimine | 67.90 | 158-160 |
| 2 | 2-Chloroaniline | (E)-N-(2-chlorophenyl)-1-(1H-indol-2-yl)methanimine | 70.27 | 159-161 |
| 3 | 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(1H-indol-2-yl)methanimine | 64.28 | 156-158 |
| 4 | 4-Nitroaniline | (E)-N-(4-nitrophenyl)-1-(1H-indol-2-yl)methanimine | 67.12 | 155-157 |
| 5 | 3-Methoxyaniline | (E)-N-(3-methoxyphenyl)-1-(1H-indol-2-yl)methanimine | 71.01 | 160-162 |
| 6 | 3-Chloroaniline | (E)-N-(3-chlorophenyl)-1-(1H-indol-2-yl)methanimine | 63.63 | 165-167 |
Data adapted from a study on 1H-indole-2-carbaldehyde. Yields are for the isolated product.
Experimental Protocols
The following is a detailed protocol for the synthesis of Schiff bases from this compound and primary amines. This protocol is based on established methods for the synthesis of analogous indole Schiff bases.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of ethanol.
-
To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
-
Reaction:
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate). The formation of the product can be visualized as a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 8-14 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
As the solution cools, the Schiff base product may precipitate out of the solution.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
-
Characterization:
-
The structure and purity of the synthesized Schiff bases can be confirmed using various analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine C=N bond (typically appearing in the range of 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
-
Experimental Workflow:
Caption: A typical workflow for the synthesis of Schiff bases from this compound.
Application Notes and Protocols for Knoevenagel Condensation with 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Knoevenagel condensation reaction involving 6-Chloro-1H-indole-2-carbaldehyde with various active methylene compounds. This reaction is a fundamental step in the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. For this compound, this reaction provides a direct route to substituted indole derivatives, which are prevalent scaffolds in many biologically active molecules.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (represented as CH₂Z¹Z²) is depicted below. The nature of the Z¹ and Z² electron-withdrawing groups determines the reactivity of the active methylene compound and the characteristics of the final product.
Caption: General Knoevenagel Condensation Scheme.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Knoevenagel condensation of various aromatic and heterocyclic aldehydes with common active methylene compounds. This data, derived from analogous reactions, can guide the optimization of conditions for this compound.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Room Temp. | 24 h | High |[2] | | 4-Chlorobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | High |[3] | | Substituted Benzaldehydes | Ammonium Acetate | Solvent-free (Sonication) | Room Temp. | 5-7 min | Excellent |[4] | | Aromatic Aldehydes | Brønsted-Acidic Ionic Liquids | Water | 70 | Few min | High |[5] | | Indole-3-carbaldehyde | L-proline | Ethanol | 60 | - | 96 |[6] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Methylbenzaldehyde | 2-Hydroxyethylammonium acetate | Solvent-free | Room Temp. | - | 95 |[7] | | Aromatic Aldehydes | DABCO/Ionic Liquid | Water | - | 5-40 min | 83-99 |[8] | | Benzaldehyde | Cu-Mg-Al LDH | Ethanol | 80 | - | 95 |[9] | | Substituted Benzaldehydes | DIPEAc | - | 40-45 | - | High |[10] | | Indole-3-carbaldehyde | L-proline | Microwave | - | - | High |[11] |
Table 3: Knoevenagel Condensation with Malonic Acid
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Syringaldehyde | Piperidine | Solvent-free | 90 | 2 h | High |[12] | | Benzaldehyde | Pyridine (trace) | - | - | - | Excellent |[13] | | Benzaldehyde | Hydrobenzamide | - | - | Full Conversion | - |[14] | | Benzaldehyde | Piperidine | - | - | 71 |[15] |
Experimental Protocols
Based on the literature for analogous substrates, the following are detailed protocols for the Knoevenagel condensation of this compound. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
This protocol is a standard and widely used method for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol (reagent grade)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate
This environmentally friendly protocol avoids the use of organic solvents.[4]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate (catalytic amount)
-
Mortar and pestle or a small beaker with a glass rod
-
Microwave or sonicator (optional)
Procedure:
-
In a mortar or a small beaker, mix this compound (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).
-
Add a catalytic amount of ammonium acetate.
-
Grind the mixture with a pestle or stir vigorously with a glass rod at room temperature.
-
Alternatively, the reaction can be accelerated by microwave irradiation or sonication for a few minutes.[4][16]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solid product can be washed with water and then recrystallized from an appropriate solvent.
Protocol 3: Doebner Modification with Malonic Acid using Pyridine
This protocol is suitable for the synthesis of α,β-unsaturated carboxylic acids.
Materials:
-
This compound
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of this compound (1.0 eq) in pyridine, add malonic acid (1.5-2.0 eq).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture, typically at reflux, and monitor by TLC. The reaction often involves decarboxylation.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation.
Caption: Knoevenagel Condensation Mechanism.
Experimental Workflow
A general workflow for performing and analyzing the Knoevenagel condensation is provided below.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Wittig Reaction of 6-Chloro-1H-indole-2-carbaldehyde for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig reaction involving 6-Chloro-1H-indole-2-carbaldehyde. This reaction serves as a crucial step in the synthesis of 2-vinyl-1H-indole derivatives, a class of compounds that has demonstrated significant potential as kinase inhibitors in cancer therapy. These application notes include an overview of the potential applications of the synthesized compounds, a summary of expected quantitative data, detailed experimental procedures, and visualizations of the reaction workflow and a relevant biological signaling pathway.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, have garnered significant interest due to the ability of the halogen atom to modulate the compound's physicochemical properties and its interactions with biological targets. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[2] The application of the Wittig reaction to this compound provides a direct route to synthesize 6-chloro-2-vinyl-1H-indole and its derivatives. These 2-vinylindoles are valuable intermediates and have shown a wide range of biological activities, including potential as anticancer agents through the inhibition of protein kinases.[3][4]
Potential Therapeutic Applications
Derivatives of 6-chloro-2-vinyl-1H-indole are of significant interest in drug discovery, particularly in the field of oncology. The 2-vinylindole moiety is a key pharmacophore in a variety of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
The primary application of compounds derived from the Wittig reaction of this compound is the development of receptor tyrosine kinase (RTK) inhibitors . RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) are key drivers of tumor angiogenesis, proliferation, and metastasis.[1][4][5] By inhibiting these kinases, 6-chloro-2-vinyl-1H-indole derivatives can potentially disrupt these pathological processes.
Data Presentation
The following table summarizes the expected reactants, products, and typical reaction parameters for the Wittig reaction of this compound with methyltriphenylphosphonium bromide. The data is extrapolated from general Wittig reaction protocols and examples with similar heterocyclic aldehydes.
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | 6-Chloro-2-vinyl-1H-indole | n-Butyllithium | Anhydrous THF | 2-4 | 60-80 |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(6-chloro-1H-indol-2-yl)acrylate | N/A (stabilized ylide) | Toluene | 12 | >70 |
Experimental Protocols
The following protocols are based on established methodologies for the Wittig reaction with heterocyclic aldehydes and can be adapted for this compound.[6][7]
Protocol 1: Synthesis of 6-Chloro-2-vinyl-1H-indole using a Non-Stabilized Ylide
This protocol describes the synthesis of the parent 2-vinyl derivative using an in-situ generated, non-stabilized ylide, which typically favors the formation of the (Z)-alkene, though with simple vinyl groups, a mixture of isomers may result.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep orange or red indicates ylide formation. Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x volume of THF). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-2-vinyl-1H-indole.
Protocol 2: Synthesis of Ethyl (E)-3-(6-chloro-1H-indol-2-yl)acrylate using a Stabilized Ylide
This protocol utilizes a commercially available, stabilized ylide to favor the formation of the (E)-alkene.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12 hours, or until TLC analysis shows the disappearance of the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and any unreacted starting materials.
Mandatory Visualizations
Caption: General experimental workflow for the Wittig reaction.
Caption: Inhibition of the VEGFR-2 signaling pathway.[2][6][7][8][9]
Conclusion
The Wittig reaction of this compound is a versatile and efficient method for the synthesis of 6-chloro-2-vinyl-1H-indole derivatives. These compounds are valuable scaffolds in medicinal chemistry with significant potential as kinase inhibitors for the treatment of cancer. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Further optimization of reaction conditions and exploration of the biological activities of the resulting compounds are encouraged.
References
- 1. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Application Notes and Protocols for the Reductive Amination of 6-Chloro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 6-Chloro-1H-indole-2-carbaldehyde is a crucial transformation in medicinal chemistry and drug discovery. This reaction provides a direct and efficient route to synthesize a diverse array of N-substituted (6-chloro-1H-indol-2-yl)methanamine derivatives. These indole-based scaffolds are of significant interest as they are core components in numerous pharmacologically active compounds, including those with potential applications as kinase inhibitors, antiviral agents, and central nervous system modulators. The presence of the chlorine atom at the C6-position of the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this specific aldehyde a valuable starting material.
This document provides detailed protocols for the reductive amination of this compound with various primary and secondary amines, utilizing common and effective reducing agents. The methodologies outlined are designed to be reproducible and scalable for applications in a research and drug development setting.
General Reaction Scheme
The reductive amination of this compound proceeds in a one-pot fashion. The reaction involves the initial formation of an iminium ion intermediate from the condensation of the aldehyde with an amine, which is then reduced in situ by a hydride-based reducing agent to yield the corresponding secondary or tertiary amine.
Caption: General workflow of the reductive amination reaction.
Data Presentation: Reductive Amination of this compound
The following table summarizes the results for the reductive amination of this compound with various amines under different reaction conditions. This data is essential for selecting the optimal protocol based on the desired amine and available reagents.
| Entry | Amine | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 12 | 25 | 85-95 |
| 2 | Aniline | Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | 16 | 25 | 80-90 |
| 3 | 4-Fluoroaniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 18 | 25 | 82-92 |
| 4 | Piperidine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 24 | 25 | 75-85 |
| 5 | Morpholine | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 12 | 0-25 | 70-80 |
| 6 | Cyclopropylamine | H₂/Pd-C | Ethanol (EtOH) | 24 | 50 | 88 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally preferred for a wide range of primary and secondary amines due to the mild and selective nature of STAB, which minimizes the reduction of the starting aldehyde.[1][2]
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Aniline, 4-Fluoroaniline)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the desired amine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation, especially with less nucleophilic amines.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (6-chloro-1H-indol-2-yl)methanamine.
Caption: Workflow for reductive amination using STAB.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent that is stable in protic solvents like methanol, making it a convenient alternative to STAB.[3]
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol (0.1-0.2 M).
-
Adjust the pH of the solution to 6-7 by adding glacial acetic acid dropwise.
-
Add Sodium Cyanoborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination using Catalytic Hydrogenation
For a more environmentally friendly and scalable process, catalytic hydrogenation is an excellent choice. This method avoids the use of stoichiometric metal hydride reagents.
Materials:
-
This compound
-
Amine (e.g., Cyclopropylamine)
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and the amine (1.2 eq).
-
Add a suitable solvent such as ethanol or methanol.
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at the desired temperature (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: Workflow for catalytic hydrogenation.
Conclusion
The reductive amination of this compound is a versatile and powerful method for the synthesis of a wide range of substituted indole derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific amine substrate to achieve high yields and purity. The protocols provided herein offer reliable and reproducible methods for researchers in the field of drug discovery and organic synthesis. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired products in high quality.
References
- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive amination of substituted indole-2,3-diones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening Protocols for the Biological Evaluation of 6-Chloro-1H-indole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 6-position and a carbaldehyde group at the 2-position of the indole ring can significantly influence the molecule's electronic properties and steric hindrance, potentially leading to novel interactions with biological targets. This document provides detailed protocols for the initial screening of 6-Chloro-1H-indole-2-carbaldehyde derivatives for their potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
These protocols are designed to be adaptable for high-throughput screening and provide a robust framework for the preliminary assessment of a library of this compound derivatives. The subsequent sections detail the experimental procedures, data presentation in tabular format for clear comparison, and visual representations of key signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.
Data Presentation: Summary of Biological Activities
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (designated as CIDC-1 to CIDC-5) to illustrate the expected outcomes from the screening protocols.
Table 1: Anticancer Activity (IC50 in µM)
| Compound ID | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | MOLT-3 (T-cell Leukemia) |
| CIDC-1 | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.5 |
| CIDC-2 | 8.2 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.9 |
| CIDC-3 | 25.1 ± 2.5 | 35.8 ± 3.2 | 29.4 ± 2.8 |
| CIDC-4 | 5.5 ± 0.4 | 7.9 ± 0.6 | 4.1 ± 0.3 |
| CIDC-5 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data are presented as mean ± standard deviation.
Table 2: Anti-inflammatory Activity
| Compound ID | NO Production Inhibition (IC50 in µM) in LPS-stimulated RAW 264.7 cells |
| CIDC-1 | 28.3 ± 2.5 |
| CIDC-2 | 15.1 ± 1.3 |
| CIDC-3 | 42.5 ± 3.8 |
| CIDC-4 | 9.8 ± 0.9 |
| CIDC-5 | > 100 |
| Dexamethasone | 0.5 ± 0.04 |
IC50 values represent the concentration of the compound that inhibits 50% of nitric oxide production.
Table 3: Antioxidant Activity
| Compound ID | DPPH Radical Scavenging (IC50 in µM) | ABTS Radical Scavenging (IC50 in µM) |
| CIDC-1 | 45.2 ± 4.1 | 35.8 ± 3.2 |
| CIDC-2 | 25.7 ± 2.3 | 18.9 ± 1.7 |
| CIDC-3 | 68.9 ± 6.2 | 55.4 ± 5.0 |
| CIDC-4 | 15.3 ± 1.4 | 10.1 ± 0.9 |
| CIDC-5 | > 200 | > 200 |
| Ascorbic Acid | 8.5 ± 0.7 | 5.2 ± 0.4 |
IC50 values represent the concentration of the compound that scavenges 50% of the respective free radicals.
Table 4: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| CIDC-1 | 32 | 64 | > 128 | 64 |
| CIDC-2 | 8 | 16 | 64 | 32 |
| CIDC-3 | 64 | 128 | > 128 | 128 |
| CIDC-4 | 4 | 8 | 32 | 16 |
| CIDC-5 | > 128 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | - |
| Fluconazole | - | - | - | 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that visibly inhibits microbial growth.
Experimental Protocols
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MOLT-3)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Principle: This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in DMSO
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO production inhibition.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Principle: These assays measure the ability of the test compounds to scavenge stable free radicals, DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction of these radicals by an antioxidant results in a color change that can be measured spectrophotometrically.
Materials:
-
DPPH solution in methanol
-
ABTS solution and potassium persulfate
-
This compound derivatives dissolved in methanol or DMSO
-
Ascorbic acid (positive control)
-
96-well plates
-
Spectrophotometer or microplate reader
DPPH Assay Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compounds to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of the test compounds to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This is achieved by preparing serial dilutions of the test compound in a liquid microbial growth medium, inoculating the dilutions with a standardized number of microorganisms, and incubating for a defined period.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound derivatives dissolved in DMSO
-
Ciprofloxacin (antibacterial control) and Fluconazole (antifungal control)
-
96-well plates
Protocol:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for yeast).
-
Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Visualization of Pathways and Workflows
Signaling Pathways
Indole derivatives have been reported to modulate various signaling pathways implicated in cancer.[1][2] The following diagrams illustrate some of these key pathways.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Synthesis of 6-Chloro-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Vilsmeier-Haack synthesis of 6-Chloro-1H-indole-2-carbaldehyde.
Troubleshooting Guide
Low yields in the Vilsmeier-Haack synthesis of this compound can arise from several factors, particularly due to the regioselectivity of the reaction and the electronic nature of the substituted indole. The Vilsmeier-Haack reaction on unprotected indoles preferentially occurs at the electron-rich C3 position. To achieve formylation at the C2 position, protection of the indole nitrogen is a crucial step. The electron-withdrawing nature of the chloro substituent at the C6 position further deactivates the indole ring, making the formylation more challenging.
The following table outlines common problems, their potential causes, and recommended solutions to improve the yield of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No C2-Formylation | Formylation occurring at the C3 position. | Protect the indole nitrogen with a suitable protecting group (e.g., tosyl group) to block the C3 position and direct formylation to the C2 position. |
| Incomplete reaction due to deactivated indole ring. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. Use a higher excess of the Vilsmeier reagent. | |
| Low Yield of N-Protected-6-chloroindole-2-carbaldehyde | Impure or wet reagents (DMF, POCl₃). | Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal reaction temperature. | The formation of the Vilsmeier reagent is exothermic and should be done at 0°C. The subsequent reaction with the N-protected indole may require heating. Optimize the temperature by monitoring the reaction progress. | |
| Incorrect stoichiometry of reagents. | Use a slight excess of POCl₃ (1.1-1.5 equivalents) relative to the N-protected 6-chloroindole. An excess of the Vilsmeier reagent can lead to side reactions. | |
| Formation of Multiple Byproducts | Di-formylation or other side reactions. | Avoid high reaction temperatures and prolonged reaction times. Use the correct stoichiometry of the Vilsmeier reagent. |
| Presence of impurities in the starting material. | Ensure the purity of the starting 6-chloroindole and the N-protected intermediate. | |
| Difficulties in Deprotection of N-Tosyl Group | Harsh deprotection conditions leading to product degradation. | Use a mild and efficient deprotection method, such as cesium carbonate in a mixture of THF and methanol.[1] |
| Incomplete deprotection. | Increase the amount of the deprotecting agent or the reaction time. Monitor the reaction by TLC to ensure complete removal of the tosyl group. | |
| Product Purification Challenges | Co-elution of the product with impurities. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack reaction on 6-chloroindole yielding the 3-formyl isomer instead of the desired 2-formyl product?
A1: The Vilsmeier-Haack reaction is an electrophilic substitution that preferentially occurs at the most electron-rich position of the indole ring, which is the C3 position. To achieve formylation at the C2 position, it is necessary to first protect the indole nitrogen with a suitable protecting group, such as a tosyl (Ts) group. This protection blocks the C3 position, thereby directing the electrophilic attack of the Vilsmeier reagent to the C2 position.
Q2: The Vilsmeier-Haack reaction on my N-protected 6-chloroindole is very sluggish and gives a low yield. What can I do to improve it?
A2: The 6-chloro substituent is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution. This reduced reactivity can lead to slow and incomplete reactions. To improve the yield, you can try the following:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial formation of the Vilsmeier reagent can help overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress until the starting material is consumed.
-
Use an Excess of Vilsmeier Reagent: A moderate excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) may be necessary to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
Q3: What are the best practices for setting up the Vilsmeier-Haack reaction to ensure reproducibility?
A3: The Vilsmeier reagent is sensitive to moisture. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[2] Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The Vilsmeier reagent should be prepared in situ by slowly adding POCl₃ to DMF at 0°C.
Q4: I have successfully synthesized N-tosyl-6-chloro-1H-indole-2-carbaldehyde. What is a reliable method for removing the tosyl protecting group without affecting the aldehyde?
A4: A mild and effective method for the deprotection of N-tosylated indoles is the use of cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).[1] This method is generally compatible with various functional groups, including aldehydes.
Q5: What are the common side products in the C2-formylation of N-protected indoles?
A5: Common side products can include unreacted starting material, di-formylated products (if a large excess of the Vilsmeier reagent is used), and products resulting from the partial decomposition of the starting material or product under harsh reaction conditions. Purification by column chromatography is typically required to isolate the desired product.
Experimental Protocols
A three-step synthetic approach is recommended for the synthesis of this compound:
-
N-protection of 6-chloroindole.
-
Vilsmeier-Haack formylation of the N-protected intermediate.
-
Deprotection of the N-protected-6-chloro-1H-indole-2-carbaldehyde.
Protocol 1: Synthesis of N-Tosyl-6-chloroindole
-
Materials: 6-chloroindole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 6-chloroindole (1.0 eq) in anhydrous THF under an argon atmosphere at 0°C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford N-tosyl-6-chloroindole.
-
Protocol 2: Vilsmeier-Haack Synthesis of N-Tosyl-6-chloro-1H-indole-2-carbaldehyde
-
Materials: N-Tosyl-6-chloroindole, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
To a solution of N-tosyl-6-chloroindole (1.0 eq) in anhydrous DCM under an argon atmosphere at 0°C, add POCl₃ (1.5 eq) dropwise.
-
To this mixture, add anhydrous DMF (3.0 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours, or until the starting material is consumed as monitored by TLC. Gentle heating (e.g., to 40°C) may be required.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield N-tosyl-6-chloro-1H-indole-2-carbaldehyde.
-
Protocol 3: Deprotection of N-Tosyl-6-chloro-1H-indole-2-carbaldehyde
-
Materials: N-Tosyl-6-chloro-1H-indole-2-carbaldehyde, cesium carbonate (Cs₂CO₃), tetrahydrofuran (THF), methanol (MeOH).
-
Procedure:
-
To a solution of N-tosyl-6-chloro-1H-indole-2-carbaldehyde (1.0 eq) in a 2:1 mixture of THF and MeOH, add cesium carbonate (3.0 eq).[1]
-
Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain this compound.
-
Visualizations
Caption: Vilsmeier-Haack reaction mechanism.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree.
References
By-product formation in the formylation of 6-chloroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of 6-chloroindole to produce 6-chloro-1H-indole-3-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the Vilsmeier-Haack formylation of 6-chloroindole?
The primary product is 6-chloro-1H-indole-3-carbaldehyde. The formylation occurs selectively at the C-3 position of the indole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution.[1]
Q2: What are the potential by-products in this reaction?
While the reaction is generally selective, several by-products can form depending on the reaction conditions. These may include:
-
Di-formylated indole: A second formyl group may be introduced onto the indole ring, typically at the nitrogen atom or another carbon position.
-
N-formylated indole: The formyl group can attach to the nitrogen atom of the indole ring.
-
Unreacted starting material: Incomplete reaction can leave residual 6-chloroindole.
-
Polymeric or tar-like substances: These can form under harsh reaction conditions, such as high temperatures.
Q3: My reaction yield is low. What are the possible causes and solutions?
Low yields can be attributed to several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and high-purity, dry N,N-dimethylformamide (DMF).
-
Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation reaction is critical. The reaction is typically carried out at low temperatures (0-10 °C) initially, followed by heating to drive the reaction to completion.[2]
-
Incomplete Reaction: The reaction may require sufficient time to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up Procedure: Improper work-up can lead to product loss. The reaction is typically quenched by pouring the reaction mixture into ice-water and then neutralizing with a base.
Q4: How can I minimize the formation of di-formylated by-products?
To reduce di-formylation, you can:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent. An excess of the reagent can promote a second formylation.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-formylation.
Q5: How do I purify the crude 6-chloro-1H-indole-3-carbaldehyde?
The crude product, which is often a solid, can be purified by the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include ethanol or mixtures of ethanol and water.
-
Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a common choice for eluting indole derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and use anhydrous DMF and freshly distilled POCl₃. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature gradually.[2] | |
| Formation of a Dark, Tarry Residue | Reaction temperature is too high. | Maintain strict temperature control, especially during the addition of POCl₃ to DMF and during the formylation reaction. |
| Impurities in the starting materials. | Use purified 6-chloroindole and high-purity solvents and reagents. | |
| Multiple Spots on TLC (in addition to product and starting material) | Formation of di-formylated or N-formylated by-products. | Optimize the stoichiometry of the Vilsmeier reagent (avoid large excess). Control the reaction temperature and time. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Purify the crude product using silica gel column chromatography. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of 6-chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction [2]
This protocol is adapted from a patented procedure and has been reported to provide a high yield of the desired product.
Reagents and Materials:
-
6-chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Saturated sodium carbonate solution
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 6-chloroindole in anhydrous DMF.
-
Add the solution of 6-chloroindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
A pale yellow solid should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the solid product under vacuum. The reported yield for a similar reaction is approximately 91%.[2]
-
Data Presentation
Table 1: Summary of a Reported Synthesis of Halogenated Indole-3-carbaldehydes [2]
| Starting Material | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-chloro-2-methyl-aniline | 6-chloro-1H-indole-3-carbaldehyde | 90 | 8 | 91 |
| 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carbaldehyde | 85 | 5 | 90 |
| 4-bromo-2-methyl-aniline | 5-bromo-1H-indole-3-carbaldehyde | 90 | 9 | 91 |
Note: The synthesis of 6-chloro-1H-indole-3-carbaldehyde in this patent starts from 5-chloro-2-methyl-aniline, which cyclizes and formylates in a one-pot reaction. The conditions are relevant and indicative for the formylation of 6-chloroindole.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-chloroindole.
Caption: Troubleshooting workflow for the formylation of 6-chloroindole.
Caption: Potential reaction pathways leading to product and by-products.
References
Optimizing reaction conditions for 6-Chloro-1H-indole-2-carbaldehyde synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-indole-2-carbaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose. 2. Insufficient Reaction Temperature: The formylation of the chlorinated indole ring may require higher temperatures than unsubstituted indoles. 3. Poor Quality Starting Material: Impurities in the 6-chloroindole can inhibit the reaction. 4. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Prepare the Vilsmeier reagent fresh for each reaction at a low temperature (0-5 °C) and use anhydrous solvents.[1] 2. Gradually increase the reaction temperature after the initial addition, for example, to 60-80 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).[2] 3. Ensure the 6-chloroindole is pure and dry before use. 4. Monitor the reaction progress using TLC. If the starting material is still present, extend the reaction time. |
| Formation of Multiple Products | 1. Di-formylation: The product itself can undergo a second formylation under harsh conditions. 2. Side Reactions: High temperatures can lead to the formation of various side products. 3. Positional Isomers: While formylation is expected at the 2-position, trace amounts of other isomers may form. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the 6-chloroindole). 2. Maintain careful temperature control throughout the reaction. Avoid excessive heating. 3. Optimize reaction conditions (e.g., lower temperature) to improve regioselectivity. Purify the crude product using column chromatography to separate isomers.[1] |
| Dark-Colored Reaction Mixture or Product | 1. Polymerization: Aldehyde products can be prone to polymerization, especially at elevated temperatures or in the presence of acidic impurities. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1. Minimize the reaction time and avoid excessively high temperatures.[2] 2. Purify the crude product promptly after the work-up to prevent further degradation.[2] Consider treating the crude product solution with activated carbon to remove colored impurities. |
| Difficult Product Isolation/Purification | 1. Oily Product: The crude product may isolate as an oil instead of a solid. 2. Emulsion during Work-up: Formation of a stable emulsion during the aqueous work-up can make layer separation difficult. 3. Co-eluting Impurities: Impurities with similar polarity to the product can make purification by column chromatography challenging. | 1. Try triturating the oily product with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization.[2] 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 3. Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation. A gradient elution from low to high polarity is often effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocycles like indoles.[4][5][6][7] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring, primarily at the C-2 position.
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
A2: The key parameters to control are:
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation reaction may require heating, but the temperature should be carefully monitored to avoid side reactions.[8]
-
Stoichiometry: A slight excess of the Vilsmeier reagent is typically used, but a large excess can lead to di-formylation and other side products.
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so the reaction should be carried out under anhydrous conditions using dry solvents and glassware.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show a characteristic aldehyde proton signal around 9-10 ppm.[9]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.[10]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: I have obtained the ¹H NMR spectrum for my product. What are the expected chemical shifts for this compound?
A4: Based on available spectral data, the approximate chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ would be: a singlet for the aldehyde proton (CHO) around 9.8 ppm, a singlet for the indole N-H proton at approximately 12.5 ppm, and aromatic protons in the range of 7.2-7.8 ppm. It is always recommended to compare the obtained spectrum with a reference spectrum if available.[9]
Q5: What is a suitable solvent system for the purification of this compound by column chromatography?
A5: A common solvent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][10] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product to ensure good separation.[3] A gradient elution, starting with a lower polarity and gradually increasing it, is often effective.
Q6: Can I purify this compound by recrystallization? What solvents should I try?
A6: Yes, recrystallization is a viable and often preferred method for purifying solid organic compounds.[11] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.[11][12] For a compound like this compound, you could try solvents such as ethanol, isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.[3][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
6-Chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 6-chloroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.
Data Presentation
Table 1: General Optimization Parameters for Vilsmeier-Haack Reaction
Note: The following data is generalized for Vilsmeier-Haack reactions on indole derivatives and should be used as a starting point for the optimization of this compound synthesis.
| Parameter | Range | Recommendation | Potential Impact of Deviation |
| Temperature | 0 °C to 80 °C | Start at 0 °C for reagent addition, then warm to 40-60 °C.[8] | Too low: Slow or incomplete reaction. Too high: Increased byproduct formation, polymerization.[2] |
| Reaction Time | 1 to 24 hours | Monitor by TLC for completion. | Too short: Incomplete conversion. Too long: Potential for product degradation or side reactions. |
| POCl₃ (Equivalents) | 1.1 to 2.0 | 1.2 equivalents | Too low: Incomplete reaction. Too high: Increased risk of side reactions and purification challenges. |
| DMF (Equivalents) | 3.0 to 10.0 | 3-5 equivalents | Serves as both reagent and solvent. Ensure it is anhydrous. |
Mandatory Visualizations
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound(53590-59-3) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Halogenated Indole Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the purification of halogenated indole aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during various purification techniques.
Thin-Layer Chromatography (TLC)
Question: I don't see any spots on my TLC plate after development and visualization. What could be the problem?
Answer: This issue can stem from several factors:
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Sample Concentration: Your compound might be too diluted to be detected. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.
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Volatility: The compound may have evaporated from the plate, which can be an issue for more volatile aldehydes.
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Inappropriate Visualization Technique: The stain or method used may not be suitable for your specific halogenated indole aldehyde. It is advisable to run the same TLC multiple times and try different visualization methods.[1]
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Solvent Level: If the solvent level in the developing chamber is above the spotting line, your compound will dissolve into the solvent pool instead of migrating up the plate.[2]
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Reaction Failure: It's possible the reaction did not yield the expected product.[2]
Question: My compound appears as a streak or a "tailing" spot on the TLC plate. How can I fix this?
Answer: Streaking or tailing is a common problem with several potential causes:
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Sample Overload: The most frequent cause is applying too much sample to the plate.[3] Dilute your sample and try spotting a smaller amount.
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Incorrect Solvent Polarity: The polarity of the solvent system may be inappropriate for your compound.[2] If the solvent is too polar, the compound will travel with the solvent front; if it's not polar enough, it will remain at the baseline. A good target Rf value for column chromatography is around 0.2-0.3.[4]
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Acidic Impurities or Compound Nature: Aldehydes can oxidize to carboxylic acids, which often streak on silica gel. Additionally, the inherent polarity and potential interactions of the indole ring can contribute to tailing.[5] Adding a small amount of a modifier to your eluent, such as triethylamine (1-2%) for basic compounds or acetic acid for acidic compounds, can often resolve this issue by neutralizing active sites on the silica.[1][4]
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Sample Contains Multiple Compounds: The streak may be composed of multiple compounds with very similar polarities.[2] Try a different solvent system to improve separation.
Question: The spots on my TLC plate are running unevenly. Why is this happening?
Answer: An uneven solvent front is the primary cause of uneven spot migration. This can happen if:
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The TLC plate is placed in the developing chamber at an angle.
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The chamber was disturbed or jostled during elution.
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The eluent was splashed onto the plate's surface during placement.
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The silica gel on the plate is not uniform in thickness.[2] It is often best to repeat the TLC, ensuring careful placement and handling.[1]
Column Chromatography
Question: My halogenated indole aldehyde seems to be decomposing on the silica gel column. What can I do?
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or the formation of acetals if alcohols are used in the eluent.
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Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 1-2% triethylamine. This neutralizes the acidic silanol groups.[4] Afterwards, flush with the initial eluent (without triethylamine) to remove the excess base.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[6] For very polar compounds, amino-functionalized silica can be effective.[7]
-
Avoid Reactive Solvents: Avoid using alcohol-based solvents like methanol in your eluent, as they can form acetals with the aldehyde group on the acidic silica surface.[1]
Question: I'm having poor separation between my product and an impurity. How can I improve the resolution?
Answer:
-
Optimize the Solvent System: The best approach is to meticulously screen different solvent systems using TLC. Aim for a system that provides the largest possible difference in Rf values (ΔRf) between your product and the impurity. A target Rf of 0.2-0.3 for your desired compound is a good starting point for achieving good separation on a column.[1][4]
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Use a Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.
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Column Dimensions: Use a longer, narrower column for difficult separations. Ensure you are using an appropriate amount of silica gel relative to your crude material (a common rule of thumb is a 50:1 to 100:1 ratio by weight).
dot
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
Question: My compound oiled out instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Use More Solvent: The solution may be too saturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
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Lower the Cooling Temperature: Try cooling the solution to a lower temperature, perhaps using an ice bath or refrigerator, once it has reached room temperature.
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Change Solvents: The chosen solvent system may not be appropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] Try a solvent pair, such as ethanol/water or hexane/ethyl acetate.[8] Dissolve the compound in a minimum of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is less soluble) dropwise while hot until the solution becomes cloudy, then add a drop of the good solvent to clarify and allow to cool.[8]
Question: No crystals are forming, even after extensive cooling.
Answer:
-
Induce Crystallization:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Seed: Add a tiny crystal of the pure product (if available) to the solution.
-
-
Reduce Solvent Volume: The solution may be too dilute. Gently evaporate some of the solvent and try cooling again.
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Cool for Longer: Leave the solution in a refrigerator or freezer for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after a Vilsmeier-Haack formylation of a halogenated indole?
A1: The Vilsmeier-Haack reaction is a classic method for formylating indoles.[5][9] However, side reactions can occur. Common impurities include:
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Unreacted Starting Material: Unreacted halogenated indole.
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Hydrolysis Products: Impurities from the Vilsmeier reagent itself, which can be sensitive to moisture.
-
Over-reaction Products: In some cases, diformylation or other side reactions can occur, though formylation is generally selective for the C3 position of the indole ring.[10]
-
Indole Trimers: Under certain conditions, particularly with cyclic amide alternatives to DMF, indole trimers can form as byproducts.[9]
dot
Caption: Relationship between reactants and products.
Q2: What are the best TLC stains for visualizing halogenated indole aldehydes?
A2: Indole derivatives can often be visualized under UV light (254 nm). For chemical staining, several reagents are effective:
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p-Anisaldehyde Stain: A general-purpose stain that often gives colored spots with aldehydes and indoles upon heating.
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Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a classic and highly specific stain for indoles, typically producing blue or purple spots.[11]
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2,4-Dinitrophenylhydrazine (DNP): This reagent reacts specifically with aldehydes and ketones to form yellow-to-red spots.[11][12]
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Cinnamaldehyde/HCl: This can be used as an alternative to Ehrlich's reagent and develops dark orange spots for indoles upon heating.[2]
Q3: How can I effectively remove impurities using liquid-liquid extraction?
A3: Liquid-liquid extraction is a crucial first step in purification. For a typical Vilsmeier-Haack workup, after quenching the reaction, the mixture is made basic.[13] The halogenated indole aldehyde can then be extracted into an organic solvent like ethyl acetate or dichloromethane.[13][14]
-
Washing: The combined organic layers should be washed with water to remove water-soluble impurities (like DMF) and then with brine to help break up emulsions and remove residual water.[15]
-
Bisulfite Adduct Formation: For stubborn separations, aldehydes can be selectively removed from an organic mixture by forming a water-soluble bisulfite adduct. The crude mixture is stirred vigorously with an aqueous sodium bisulfite solution. The adduct moves to the aqueous layer, which is then separated, washed with an organic solvent to remove non-aldehydic impurities, and finally, the aldehyde is regenerated by adding a base (e.g., NaHCO₃) and extracted back into an organic solvent.[16]
Q4: My purified halogenated indole aldehyde has a pink or yellow color. Is it impure?
A4: Not necessarily. While pure indole is typically a white solid, it is known to develop a pinkish or yellowish hue upon exposure to air and light due to slight oxidation or polymerization. This can also be true for its derivatives. If TLC analysis shows a single spot and spectroscopic data (NMR, MS) are clean, the color is likely not due to a significant impurity.
Data Presentation
Table 1: Column Chromatography Conditions for Halogenated Indole Aldehydes
| Compound | Stationary Phase | Eluent System (v/v) | Rf | Yield | Purity | Reference |
| 5-Bromo-1H-indole-3-carbaldehyde | Silica Gel | n-Hexane / Ethyl Acetate (2:1) | - | 71% | - | [14] |
| 5-Iodo-1H-indole-3-carbaldehyde | Silica Gel | Ethyl Acetate / Petroleum Ether (1:2) | 0.30 | 78% | - | [17] |
| 5-Iodo-6-methoxy-1H-indole-3-carbaldehyde | Silica Gel | Ethyl Acetate / Petroleum Ether (1:2) | 0.30 | 75% | - | [17] |
| 1-Benzyl-5-bromoindole | Silica Gel | Ethyl Acetate in Hexanes (Gradient) | - | - | - | [15] |
Table 2: Synthesis and Purity of Chloro-Indole Aldehydes
| Compound | Synthesis Method | Post-Reaction Workup | Yield | Reference |
| 5-Chloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack | Precipitation with Na₂CO₃, filtration, drying | 90% | [18] |
| 6-Chloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack | Precipitation with Na₂CO₃, filtration, drying | 91% | [18] |
Experimental Protocols
Protocol 1: Purification of 5-Bromo-1H-indole-3-carbaldehyde via Column Chromatography
This protocol is adapted from a standard laboratory procedure for the purification of a halogenated indole aldehyde.[14]
1. Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (n-hexane/ethyl acetate 2:1 v/v).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica to prevent disruption during solvent addition.
2. Sample Loading:
-
Dissolve the crude 5-bromo-1H-indole-3-carbaldehyde in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
-
Add the eluent (n-hexane/ethyl acetate 2:1) to the column reservoir.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.
-
Continuously collect fractions in test tubes.
4. Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
5. Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-bromo-1H-indole-3-carbaldehyde.[14] A reported synthesis following this purification yielded the product at 71%.[14]
Protocol 2: General Workup and Recrystallization for Indole-3-carbaldehydes
This protocol describes a general procedure for isolating and purifying indole-3-carbaldehydes synthesized via the Vilsmeier-Haack reaction.[18]
1. Reaction Quench and Precipitation:
-
After the reaction is complete, cool the reaction mixture.
-
Carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the mixture with stirring until it is alkaline (pH > 8). This step is often exothermic.
-
A solid product should precipitate from the solution.
2. Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual salts and base.
-
Dry the solid product. Yields for chloro-indole aldehydes using this method are reported to be around 90-91%.[18]
3. Recrystallization:
-
Select a suitable solvent or solvent pair for recrystallization (e.g., ethanol, ethanol/water). The ideal solvent dissolves the crude product when hot but poorly when cold.
-
Heat the chosen solvent to boiling and add it portion-wise to the crude solid until it just dissolves.
-
Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
dot
Caption: General purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Cinnamaldehyde/HCl as TLC spray stain for indoles - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. epfl.ch [epfl.ch]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Removal of unreacted starting material from 6-Chloro-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 6-Chloro-1H-indole-2-carbaldehyde.
Troubleshooting Guide: Removal of Unreacted Starting Material
This guide addresses common issues encountered during the purification of this compound, focusing on the removal of unreacted 6-chloroindole and other process-related impurities.
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Persistent presence of starting material (6-chloroindole) in the purified product (TLC/HPLC analysis). | - Incomplete reaction. - Inefficient purification method. - Co-elution during column chromatography. - Co-crystallization during recrystallization. | Reaction Optimization: - Ensure dropwise addition of the Vilsmeier reagent at low temperatures (0-5 °C) to control the reaction. - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[1] Purification Strategy: - Column Chromatography: Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity to elute the less polar 6-chloroindole first.[2] - Recrystallization: Screen for a suitable solvent where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble at lower temperatures.[3] |
| Product degradation on silica gel column. | - Aldehydes can be sensitive to the acidic nature of standard silica gel.[4] | - Neutralize Silica Gel: Prepare a slurry of silica gel with your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.5-1% v/v), before packing the column.[4] - Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. |
| Product "oils out" during recrystallization. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. | - Select a solvent with a boiling point lower than the melting point of this compound.[5] - Use a larger volume of solvent to create a less saturated solution and allow for slow cooling.[5] |
| Formation of a dark-colored product. | - Polymerization of the aldehyde product. - Presence of colored impurities from the reaction. - Decomposition at elevated temperatures during work-up or purification.[6] | - Minimize reaction time and avoid excessive heating.[6] - Purify the crude product promptly after the reaction work-up.[6] - Consider treating a solution of the crude product with activated carbon before filtration and subsequent purification steps. |
| Multiple spots on TLC, indicating several byproducts. | - Side reactions due to incorrect stoichiometry or temperature control during the Vilsmeier-Haack reaction.[6] - Potential for di-formylation or formation of indole trimers.[7] | - Use high-purity starting materials.[6] - Optimize the molar ratio of the Vilsmeier reagent to the 6-chloroindole.[1] - Maintain strict temperature control throughout the reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 6-chloro-1H-indole. The formyl group is typically introduced at the C2 position via an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction.
Q2: What are the primary methods for purifying this compound?
The two main methods for purification are column chromatography and recrystallization.[2] For material with significant impurities, a combination of both methods, starting with column chromatography followed by recrystallization of the pooled fractions, is often most effective.
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its impurities. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to achieve good separation between the product and the starting material. The spots can be visualized under UV light.
Q4: What are some recommended solvent systems for column chromatography?
A good starting point for column chromatography is a solvent system of hexane and ethyl acetate.[2] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the more polar product after the less polar impurities have been washed off the column. The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.[4]
Q5: Which solvents are suitable for the recrystallization of this compound?
A systematic screening of solvents is recommended.[3] Potential solvents and solvent mixtures to evaluate include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane
-
Toluene/Hexane
-
Acetone/Water
The ideal solvent will dissolve the crude product when hot but will result in the formation of pure crystals upon slow cooling, leaving the impurities in the mother liquor.[3]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC plates. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a baseline separation of the product from the starting material and other impurities, with an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, impregnated silica onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. If separation is challenging, a gradient elution can be employed by gradually increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at this temperature.
-
Dissolution: Heat the test tube. Continue adding the solvent dropwise until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Scaling Up: Once a suitable solvent is identified, repeat the process on a larger scale. Dissolve the crude material in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Isolation: Allow the solution to cool and crystallize. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
Preventing degradation of 6-Chloro-1H-indole-2-carbaldehyde during storage
This technical support center provides guidance on the prevention of degradation of 6-Chloro-1H-indole-2-carbaldehyde during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
Q1: I've noticed a change in the color of my this compound powder, from off-white/light yellow to a brownish or pinkish hue. What could be the cause?
A1: A color change is a common indicator of degradation. This can be caused by several factors, including:
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Oxidation: Indole derivatives can be susceptible to oxidation, especially in the presence of air and light. The aldehyde functional group is also prone to oxidation to a carboxylic acid.
-
Light Exposure: Photodegradation can occur, leading to the formation of colored impurities.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation or catalyze other degradation pathways.
-
Impurities: The presence of residual catalysts or acidic/basic impurities from synthesis can accelerate degradation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Table 1).
-
Inert Atmosphere: If possible, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Protection: Always store the compound in an amber or opaque container to protect it from light.
-
Desiccation: Store the compound in a desiccator to protect it from moisture.
-
Purity Check: If degradation is suspected, it is advisable to check the purity of the material using a suitable analytical method, such as HPLC (see Experimental Protocols).
Q2: My experimental results are inconsistent when using a batch of this compound that has been stored for a while. Could this be due to degradation?
A2: Yes, inconsistent results are a strong indication that the starting material may have degraded. Even a small percentage of degradation can introduce impurities that may interfere with your reaction or assay, leading to lower yields, unexpected side products, or altered biological activity.
Troubleshooting Steps:
-
Purity Analysis: Perform a purity analysis (e.g., HPLC, LC-MS) on the stored material and compare it to the certificate of analysis of a fresh batch.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample of the material (see Experimental Protocols). This can help in identifying the impurity peaks in your analytical chromatogram.
-
Use a Fresh Batch: Whenever possible, use a fresh, unopened batch of the reagent for critical experiments.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of indole and aldehyde functional groups, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (6-Chloro-1H-indole-2-carboxylic acid). The indole ring itself can also be oxidized.
-
Dimerization/Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acid or base traces.
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, potentially involving radical mechanisms.
-
Hydrolysis: While the indole ring is generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to degradation.
Q4: How can I monitor the stability of my this compound over time?
A4: A stability-indicating analytical method is crucial for monitoring the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Key aspects of a stability monitoring program:
-
Initial Analysis: Analyze a fresh batch of the compound to establish a baseline purity profile and retention time.
-
Time-Point Analysis: Store the compound under recommended and, optionally, stressed conditions. Analyze samples at regular intervals (e.g., 1, 3, 6, 12 months).
-
Data Comparison: Compare the chromatograms over time, looking for a decrease in the main peak area and the appearance of new peaks (degradation products).
Recommended Storage Conditions
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of chemical reactions, including degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | In the dark (amber/opaque vial) | Prevents photodegradation. |
| Moisture | Dry (in a desiccator) | Prevents hydrolysis and moisture-catalyzed degradation. |
| Container | Tightly sealed | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Example Gradient: Start with 30% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. The following are typical stress conditions. A portion of the stock solution from the purity assessment can be used for these studies.
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
Visualizations
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1H-indole-2-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Chloro-1H-indole-2-carbaldehyde. This key intermediate is often prepared via the Vilsmeier-Haack reaction, and scaling this process from the laboratory to pilot plant or industrial production presents unique challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical data to facilitate a smooth and efficient scale-up.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction due to poor mixing or insufficient reaction time.- Degradation of starting material or product at elevated temperatures.- Inefficient quenching of the reaction.- Sub-optimal stoichiometry of reagents. | - Ensure efficient agitation to maintain a homogeneous reaction mixture, especially with viscous slurries.- Monitor reaction progress using TLC or HPLC to determine the optimal reaction time.- Maintain strict temperature control, particularly during the addition of phosphorus oxychloride (POCl₃), which is highly exothermic.- Quench the reaction by slowly and carefully adding the reaction mixture to crushed ice with vigorous stirring.- Optimize the molar ratios of 6-chloroindole, dimethylformamide (DMF), and POCl₃ at the larger scale. |
| Formation of Multiple Byproducts | - "Hot spots" in the reactor leading to side reactions.- Over-formylation or formylation at other positions on the indole ring.- Presence of impurities in the starting materials. | - Implement controlled, slow addition of reagents with efficient cooling to prevent localized temperature spikes.- Use high-purity starting materials and solvents.- Consider adjusting the reaction temperature; lower temperatures may improve selectivity. |
| Dark-Colored Reaction Mixture or Product | - Polymerization of the indole starting material or aldehyde product.- Decomposition due to excessive temperatures or prolonged reaction times. | - Minimize the reaction time and avoid unnecessarily high temperatures.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Consider purification of the crude product using activated carbon treatment or recrystallization. |
| Difficulty in Product Isolation/Purification | - Formation of a fine precipitate that is difficult to filter.- Product has an oily consistency or is a low-melting solid.- Emulsion formation during aqueous work-up. | - For fine precipitates, allow for a longer filtration time or consider using a filter aid.- If the product is oily, attempt to induce solidification by trituration with a non-polar solvent (e.g., hexanes).- To break emulsions during extraction, add brine or a small amount of a different organic solvent.- For large-scale purification, recrystallization is often more practical than column chromatography. |
| Runaway Reaction (Exothermic) | - Poor heat dissipation in a large reactor.- Too rapid addition of POCl₃. | - Ensure the reactor has an adequate cooling system (e.g., cooling jacket with a circulating coolant).- Add POCl₃ dropwise or in portions at a controlled rate, closely monitoring the internal temperature.- Have a quench plan in place for emergencies. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Vilsmeier-Haack formylation of 6-chloroindole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C2 position of the indole ring.
Q2: What are the critical safety precautions to consider when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents. Key safety considerations for scale-up include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a contained reactor system.
-
Reagent Handling: POCl₃ is highly reactive with water and moisture, releasing HCl gas. Handle it under anhydrous conditions in a closed system.
-
Exotherm Control: The reaction of DMF and POCl₃ is highly exothermic. Ensure the reactor is equipped with an efficient cooling system and that POCl₃ is added slowly and at a controlled temperature (typically 0-10 °C).
-
Quenching: The quenching of the reaction mixture with water or a basic solution is also exothermic and releases HCl. This step should be performed slowly and with adequate cooling and ventilation.
Q3: How can I monitor the progress of the reaction on a large scale?
A3: In-process monitoring is crucial for a successful scale-up. Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used. Samples can be carefully taken from the reactor at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: While column chromatography is common in the lab, it is often impractical for large-scale purification. Recrystallization is a more scalable and cost-effective method. Identifying a suitable solvent system is key. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool, causing the pure product to crystallize. The crystals can then be collected by filtration.
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
This protocol describes a typical lab-scale synthesis of this compound.
Materials:
-
6-Chloroindole: 10 g
-
N,N-Dimethylformamide (DMF): 50 mL
-
Phosphorus oxychloride (POCl₃): 10 mL
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-chloroindole in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scaled-Up Synthesis (Illustrative)
This protocol provides a general framework for scaling up the synthesis to a pilot plant scale.
Materials:
-
6-Chloroindole: 1 kg
-
N,N-Dimethylformamide (DMF): 5 L
-
Phosphorus oxychloride (POCl₃): 1 L
-
Crushed Ice/Chilled Water
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a suitable glass-lined reactor with DMF and cool to 0-5 °C using a cooling jacket.
-
Slowly add POCl₃ to the DMF via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes.
-
In a separate vessel, dissolve 6-chloroindole in DMF.
-
Slowly add the 6-chloroindole solution to the reactor over 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition, slowly warm the reactor contents to 40-50 °C and hold for 4-6 hours, or until in-process analysis confirms reaction completion.
-
In a separate, larger reactor, prepare a mixture of crushed ice and water.
-
Slowly transfer the reaction mixture into the ice/water mixture with vigorous agitation, maintaining the quench temperature below 20 °C.
-
Slowly add a saturated solution or slurry of sodium bicarbonate to neutralize the mixture to pH 7-8.
-
Extract the aqueous slurry with ethyl acetate.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound at different scales. Note that actual results may vary depending on the specific reaction conditions and equipment used.
Table 1: Reagent Quantities at Different Scales
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 6-Chloroindole | 10 g | 1 kg |
| DMF | 50 mL | 5 L |
| POCl₃ | 10 mL | 1 L |
Table 2: Comparison of Reaction Parameters and Yields
| Parameter | Lab Scale | Pilot Scale |
| Reaction Volume | ~100 mL | ~10 L |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 75-85% | 70-80% |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization |
Visualizations
Technical Support Center: Regioselectivity in the Formylation of Substituted Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the regioselectivity challenges encountered during the formylation of substituted indoles.
Troubleshooting Guide
This guide addresses common issues observed during the formylation of substituted indoles, particularly using the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Formylated Product | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. 2. Deactivated Indole Substrate: Strong electron-withdrawing groups on the indole ring decrease its nucleophilicity, making the reaction sluggish. 3. Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. | 1. Reagent & Glassware Preparation: Ensure all glassware is thoroughly dried. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at 0-5 °C and use it promptly. 2. Adjust Reaction Conditions for Deactivated Substrates: For indoles with electron-withdrawing groups, consider using a larger excess of the Vilsmeier reagent and increasing the reaction temperature. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and adjust the reaction time and temperature accordingly. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic, leading to polymerization and decomposition at elevated temperatures. 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Strict Temperature Control: Maintain a low temperature (0-5 °C) during the preparation of the Vilsmeier reagent and the initial addition of the indole substrate. Use an ice bath to manage any exotherms. 2. Use High-Purity Materials: Utilize purified, high-purity indole substrates and anhydrous solvents to minimize side reactions. |
| Multiple Products Observed (Poor Regioselectivity) | 1. Nature of the Substituent: The position and electronic nature of the substituent on the indole ring dictate the site of formylation. In some cases, a mixture of isomers is unavoidable. 2. Di-formylation: With highly activated indoles, formylation may occur at more than one position. | 1. Understand Directing Effects: Refer to the FAQs and data tables below to predict the likely outcome based on your specific substituted indole. 2. Optimize Stoichiometry: To avoid di-formylation, carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess may favor mono-formylation. |
| Unexpected N-Formylation | 1. Steric Hindrance at C3: If the C3 position is blocked by a bulky substituent, formylation may occur at the nitrogen atom. For example, the Vilsmeier-Haack formylation of 2,3-dimethylindole yields the N-formylated product.[1] | 1. Alternative Formylation Methods: If C-formylation is desired and N-formylation is a persistent issue, consider alternative formylation methods that proceed through different mechanisms. |
| Formation of 3-Cyanoindole Byproduct | 1. Impurities in Reagents: The presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in the reagents or solvents can lead to the formation of 3-cyanoindole. 2. Inappropriate Work-up: Quenching the reaction with ammonia-based solutions can contribute to the formation of the cyano byproduct.[2] | 1. Use High-Purity Reagents: Ensure the DMF is free from decomposition products. 2. Modify Work-up Procedure: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for the Vilsmeier-Haack formylation of unsubstituted indole?
The Vilsmeier-Haack formylation of unsubstituted indole overwhelmingly favors substitution at the C3 position due to the high electron density at this position, leading to the formation of indole-3-carboxaldehyde.[3]
Q2: How do electron-donating groups (EDGs) on the indole ring affect regioselectivity?
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the indole ring, making it more reactive towards electrophilic substitution.
-
Substituents at C5 or C7: Generally, these direct formylation to the C3 position.
-
Substituents at C4 or C6: These can sometimes lead to mixtures of products, but C3 formylation is often still a major product.
-
Substituents at C2: Formylation typically occurs at the C3 position.
Q3: How do electron-withdrawing groups (EWGs) on the indole ring affect regioselectivity?
Electron-withdrawing groups (e.g., -NO₂, -Br, -CN) decrease the nucleophilicity of the indole ring, making the reaction more challenging.
-
Substituents at C5 or C6: Formylation generally still occurs at the C3 position, although harsher reaction conditions may be required.
-
Substituents at C4 or C7: These can influence the regioselectivity, and in some cases, substitution at other positions on the benzene ring has been observed, though C3 remains a common site.
Q4: Can formylation occur at the C2 position?
Formylation at the C2 position is generally disfavored. However, if the C3 position is blocked by a substituent, electrophilic attack may be directed to the C2 position. For instance, the Vilsmeier-Haack reaction of 3-methylindole (skatole) can yield a mixture of 1-formyl-3-methylindole and 2-formyl-3-methylindole.[1]
Q5: Are there alternative formylation methods for indoles if the Vilsmeier-Haack reaction fails?
Yes, several other formylation methods exist, although they may have their own limitations:
-
Gattermann Formylation: This method uses a mixture of hydrogen cyanide and hydrogen chloride. It is applicable to some heteroaromatic compounds, including indoles.[4]
-
Duff Reaction: This reaction uses hexamethylenetetramine and is typically employed for the ortho-formylation of phenols. Its application to indoles is less common but has been reported, though often with lower yields compared to the Vilsmeier-Haack reaction.[1]
-
Other Methods: Newer methods utilizing different catalysts and formylating agents are continually being developed.[5][6]
Data Presentation
The following tables summarize the outcomes of the Vilsmeier-Haack formylation for various substituted indoles.
Table 1: Formylation of Indoles with Electron-Donating Groups
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 3-Formylindole | 96 | [3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole | 71 | [3] |
| 2-Formyl-3-methylindole | 22.5 | [3] | ||||
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 3-Formyl-4-methylindole | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 3-Formyl-5-methylindole | 92 | [3] |
| 6-Methylindole | POCl₃, DMF | 0 to 85 | 10 | 3-Formyl-6-methylindole | 88 | [3] |
| 7-Methylindole | POCl₃, DMF | 0 to 85 | 10 | 3-Formyl-7-methylindole | 85 | [3] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 35 | 2 | 3-Formyl-5-methoxyindole | 95 |
Table 2: Formylation of Indoles with Electron-Withdrawing Groups
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 5-Bromoindole | POCl₃, DMF | 0 to 90 | 8 | 3-Formyl-5-bromoindole | 85 | |
| 6-Bromoindole | POCl₃, DMF | 0 to 90 | 10 | 3-Formyl-6-bromoindole | 82 | |
| 5-Nitroindole | POCl₃, DMF | 25 to 100 | 12 | 3-Formyl-5-nitroindole | 75 | |
| 6-Nitroindole | POCl₃, DMF | 25 to 100 | 12 | 3-Formyl-6-nitroindole | 70 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxyindole (Electron-Donating Group)
-
Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 5-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.
-
A precipitate of 3-formyl-5-methoxyindole will form. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from ethanol to yield pure 3-formyl-5-methoxyindole.
-
Protocol 2: Vilsmeier-Haack Formylation of 5-Bromoindole (Electron-Withdrawing Group)
-
Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (4 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
-
Formylation Reaction:
-
Dissolve 5-bromoindole (1 equivalent) in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 90 °C for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the mixture with a 30% aqueous sodium hydroxide solution to pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 3-formyl-5-bromoindole.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.
Caption: Logical relationships governing regioselectivity in indole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. Indole synthesis [organic-chemistry.org]
Characterization of impurities in 6-Chloro-1H-indole-2-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing impurities that may arise during the synthesis of 6-Chloro-1H-indole-2-carbaldehyde. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-Chloro-1H-indole. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
Potential impurities can arise from the starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted 6-Chloro-1H-indole: The starting material may not fully react.
-
Over-formylated products: Diformylation or formylation at other positions on the indole ring can occur under harsh conditions.
-
Polymeric byproducts: Indoles can polymerize in the presence of strong acids.[4]
-
Hydrolysis byproducts: The intermediate iminium salt may undergo incomplete hydrolysis.
-
Impurities from starting materials: The purity of the initial 6-Chloro-1H-indole is crucial to prevent the introduction of related impurities.[5]
Q2: My final product is a dark color. What could be the cause and how can I fix it?
A dark-colored product often indicates the presence of polymeric impurities or degradation products.[4] This can be caused by:
-
Excessively high reaction temperatures: The Vilsmeier-Haack reaction can be exothermic.[4] Careful temperature control is essential.
-
Prolonged reaction times: Allowing the reaction to proceed for too long can lead to the formation of colored byproducts.
-
Residual acidic impurities: Traces of acid can promote polymerization of the indole aldehyde product.
Troubleshooting Steps:
-
Ensure rigorous temperature control during the reaction, particularly during the addition of reagents.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Thoroughly neutralize the reaction mixture during work-up and ensure all acidic residues are removed.
-
Consider purification of the crude product using activated carbon treatment or recrystallization.[4]
Q3: I am observing multiple spots on my TLC plate. How can I identify these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds.[6] To identify these impurities, a systematic approach using various analytical techniques is recommended.[7][8] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to isolate impurities for further characterization.[6][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry to determine the molecular weights of the impurities.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress by TLC or HPLC. - Ensure anhydrous conditions for the Vilsmeier-Haack reaction. - Optimize purification method (e.g., column chromatography solvent system). - Maintain careful temperature control.[4] |
| Formation of Multiple Byproducts | - Incorrect stoichiometry. - Reaction temperature too high. - Impurities in starting materials. | - Use high-purity 6-Chloro-1H-indole.[5] - Optimize the molar ratio of reactants and the Vilsmeier reagent. - Rigorously control the reaction temperature. |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid. - Similar polarity of product and key impurities. | - For oily products, attempt trituration with a non-polar solvent to induce crystallization. - Optimize column chromatography conditions, such as the solvent gradient and stationary phase. |
| Runaway Reaction (Exothermic) | - Poor heat management during Vilsmeier-Haack reagent formation or addition. - Rapid addition of reagents. | - Ensure efficient stirring and cooling of the reaction vessel. - Add reagents dropwise, monitoring the internal temperature.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of synthesized this compound.
-
Objective: To quantify the purity of the product and detect the presence of impurities.[9]
-
Materials and Reagents:
-
Reference standard of this compound (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Sample of synthesized product
-
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: ~280 nm (or as determined by UV scan)
-
Injection volume: 10 µL
-
-
Analysis: Inject the blank, standard solutions, and sample solution. Identify the main product peak by comparing the retention time with the standard. Quantify impurities based on their peak areas relative to the main peak (Area % method).[9]
-
Protocol 2: Impurity Identification by LC-MS
-
Objective: To determine the molecular weights of unknown impurities.[9]
-
Procedure:
-
Utilize the HPLC method developed in Protocol 1.
-
Divert the eluent from the HPLC column into a mass spectrometer.
-
Acquire mass spectra for all separated peaks.
-
Analyze the mass-to-charge ratio (m/z) of each impurity to propose possible molecular formulas and structures.
-
Visual Diagrams
Caption: Workflow for the identification and characterization of impurities.
Caption: Potential impurity formation pathways during synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. benchchem.com [benchchem.com]
Improving the purity of 6-Chloro-1H-indole-2-carbaldehyde post-synthesis
Welcome to the Technical Support Center for 6-Chloro-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of this compound after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, can originate from several sources:
-
Unreacted Starting Materials: Residual 6-chloroindole may be present if the reaction has not gone to completion.
-
Vilsmeier-Haack Reagent Byproducts: Remnants of N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃), and their decomposition products can contaminate the crude product.[1]
-
Isomeric Byproducts: The Vilsmeier-Haack reaction can sometimes yield a mixture of isomers. While formylation of indoles typically occurs at the 3-position, the formation of the 2-carbaldehyde isomer is also possible. Depending on the reaction conditions, the undesired 3-carbaldehyde isomer can be a significant impurity.
-
Di-formylated Products: Over-reaction can lead to the formation of di-formylated indole derivatives.[1]
-
Dehalogenation Products: In some cases, particularly during purification or under harsh reaction conditions, the chloro group can be removed, leading to the formation of indole-2-carbaldehyde.
-
Oxidation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-chloro-1H-indole-2-carboxylic acid, especially upon prolonged exposure to air.[1]
-
Polymeric Impurities: Aldehydes can sometimes form polymeric byproducts, which may result in a dark-colored or oily crude product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the scale of the purification. For a crude product with a complex mixture of impurities, column chromatography is often the preferred initial step, potentially followed by recrystallization for final polishing.[1][2]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The spots can be visualized under UV light. For more quantitative and precise purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Perform a TLC analysis to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[2] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound streaks on the TLC plate and the column. | The compound may be too polar for the silica gel or it could be acidic, leading to strong adsorption. The compound might be degrading on the silica gel. | Add a small amount of a more polar solvent like methanol (up to 5%) to the eluent. To neutralize the silica gel, you can add a small amount of triethylamine (0.1-1%) to the eluent system. |
| Low recovery of the product after chromatography. | The compound may have been partially lost due to irreversible adsorption on the silica gel. Some fractions containing the product might have been discarded if not properly identified. | Ensure all fractions are carefully monitored by TLC before being combined or discarded. If streaking is observed, neutralizing the silica gel with triethylamine may improve recovery. |
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try seeding the solution with a small crystal of the pure product.[1] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.[1] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The purified compound is still impure. | Impurities have similar solubility profiles and co-crystallize with the product. | A second recrystallization may be necessary. Alternatively, purify the material by column chromatography before a final recrystallization step.[1] |
| The product is colored (e.g., pink or brown). | Indole derivatives can be susceptible to oxidation and degradation, leading to colored impurities. | Treat a solution of the crude material with activated charcoal before hot filtration during recrystallization. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
1. Eluent System Selection:
-
Begin by determining an appropriate eluent system using TLC. A common and effective system for indole derivatives is a mixture of hexane and ethyl acetate.
-
Vary the ratio of hexane to ethyl acetate to achieve an Rf value of 0.2-0.3 for the this compound spot. This will typically be in the range of 9:1 to 7:3 (hexane:ethyl acetate).
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column without any air bubbles or cracks.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Potential solvents to screen include ethyl acetate, ethanol, toluene, and mixtures such as hexane/ethyl acetate.[1]
-
Perform small-scale solubility tests to identify the most suitable solvent or solvent pair.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Eluent Systems for Column Chromatography
| Eluent System (v/v) | Typical Rf Range | Notes |
| Hexane / Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 | Good starting point for most separations. |
| Dichloromethane / Hexane (1:1) | 0.3 - 0.5 | Can be effective if separation is poor in ethyl acetate. |
| Toluene / Ethyl Acetate (9:1) | 0.2 - 0.4 | An alternative non-polar component to hexane. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Properties | Suitability |
| Ethyl Acetate | Intermediate polarity, boiling point 77 °C. | Often a good choice for moderately polar compounds. |
| Ethanol | Polar, boiling point 78 °C. | Can be effective, but solubility might be high even at room temperature. |
| Toluene | Non-polar, boiling point 111 °C. | Suitable if the compound is less polar; ensure the melting point of the compound is higher than the boiling point of toluene. |
| Hexane / Ethyl Acetate | Solvent/anti-solvent system. | Allows for fine-tuning of solubility. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography purification issues.
References
Handling and safety precautions for 6-Chloro-1H-indole-2-carbaldehyde
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 6-Chloro-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] In some cases, it is suspected of causing cancer and may cause an allergic skin reaction.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles (compliant with EN 166 or OSHA's 29 CFR 1910.133), protective gloves, and suitable protective clothing to prevent skin exposure.[3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Recommended storage is at 2-8°C under an inert gas.[5][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[7]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][8] Contact with these materials should be avoided to prevent potentially hazardous reactions.
Q5: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation)?
A5: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][8]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing and wash it before reuse.[3] Get medical attention if irritation persists.[3][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[3][8] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse mouth and seek immediate medical attention.[3]
Q6: How should I dispose of waste containing this compound?
A6: Dispose of contents and containers to an approved waste disposal plant.[3] Waste disposal methods must comply with local, regional, and national hazardous waste regulations.[4] Do not allow the product to enter drains or sewage systems.[1][4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [5] |
| Molecular Weight | 179.60 g/mol | [5][9] |
| CAS Number | 53590-59-3 | [5] |
| Appearance | Solid-Powder | [6] |
| Boiling Point | 373°C at 760 mmHg | [5] |
| Storage Temperature | 2-8°C | [5][6] |
Experimental Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
Q7: My reaction is showing low yield or is not proceeding to completion. What are some possible causes?
A7: Several factors could contribute to low reaction yields:
-
Reagent Purity: Ensure the purity of this compound and other reagents. Impurities can inhibit the reaction.
-
Reaction Conditions: Aldehydes can be sensitive. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents or catalysts.
-
Solvent Choice: The solvent should be anhydrous if the reaction is moisture-sensitive.
-
Temperature Control: The reaction temperature may need optimization. Consider running trials at slightly higher or lower temperatures.
-
Base/Acid Strength: If the reaction is catalyzed by an acid or base, its strength and concentration can be critical. Titrate your catalyst if necessary.
Q8: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity?
A8: The formation of side products is a common challenge. Consider the following:
-
Protecting Groups: The indole N-H proton is acidic and can interfere with certain reactions. Consider protecting the indole nitrogen (e.g., with a Boc or SEM group) before proceeding with subsequent steps.
-
Order of Addition: Adding reagents in a different order or at a slower rate can sometimes minimize side reactions.
-
Catalyst Choice: A more selective catalyst might be available for your specific transformation.
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically preferred product.
Q9: The purification of my final product is difficult. What strategies can I employ?
A9: Purification can be challenging due to similar polarities of the product and byproducts.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Test various solvents and solvent mixtures to find suitable conditions.
-
Derivatization: In some cases, it may be easier to purify a derivative of your product and then cleave the derivatizing group in a final step.
Visual Workflows and Diagrams
Safety and Handling Workflow
Caption: Figure 1. General Safety and Handling Workflow
Troubleshooting Logic for Low Reaction Yield
Caption: Figure 2. Troubleshooting Low Reaction Yield
General Experimental Protocol Example
Note: The following is a generalized protocol for a Knoevenagel condensation, a typical reaction for an aldehyde. This protocol should be adapted and optimized for specific substrates and reaction scales.
Objective: To synthesize a substituted alkene via condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Reaction flask with condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Set up a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents).
-
Add the anhydrous solvent to dissolve the reagents.
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Experimental Workflow Diagram
Caption: Figure 3. Knoevenagel Condensation Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-Chloro-1H-indole-3-carboxaldehyde | 703-82-2 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 6-Chloro-1H-indole-2-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the validity and reproducibility of experimental results, as well as for meeting regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 6-Chloro-1H-indole-2-carbaldehyde.
High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective method for determining the purity of non-volatile and thermally sensitive compounds like this compound.[1] Its high resolution, sensitivity, and reproducibility make it the preferred choice for separating the main compound from closely related impurities that may arise during synthesis.[2]
Comparative Analysis of Purity Determination Methods
While HPLC is a powerful tool, a comprehensive purity profile is often best achieved by employing orthogonal analytical techniques. The following table summarizes the performance of HPLC in comparison to other common methods for purity analysis.
| Analytical Technique | Principle | Typical Purity (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | >99% | High resolution and sensitivity; quantitative; applicable to a wide range of compounds.[2][3] | Requires reference standards for impurity identification; can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | >99% | Excellent for volatile impurities; provides structural information for identification.[2] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Quantitative (qNMR) | Provides detailed structural information; can quantify without a specific reference standard for the impurity.[2][4] | Lower sensitivity compared to chromatographic methods; requires relatively pure samples for simple spectra. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a solid support. | Semi-quantitative | Simple, rapid, and inexpensive; good for reaction monitoring.[2][4] | Lower resolution and sensitivity compared to HPLC; not easily quantifiable. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | >99.5% (for crystalline solids) | Provides a measure of absolute purity for crystalline solids; does not require a reference standard.[3] | Only applicable to crystalline and thermally stable compounds; may not detect amorphous impurities. |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and a selection of alternative techniques.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity analysis of this compound and should be optimized and validated for specific laboratory conditions.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[5]
-
Gradient: A linear gradient can be optimized, for example, starting with a higher concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
2. Alternative Method Protocols
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary to increase volatility.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Typical Conditions: Use a capillary column (e.g., DB-5ms), a temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C), and electron ionization (EI) for mass analysis.
-
-
Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.
-
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the HPLC workflow and a comparison of analytical techniques.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Techniques.
References
A Comparative Analysis of Vilsmeier-Haack and Other Formylation Methods for Aromatic Compounds
For researchers, scientists, and drug development professionals, the introduction of a formyl group onto an aromatic ring is a pivotal transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of formylation method is critical, influencing yield, regioselectivity, and substrate scope. This guide provides a comprehensive comparative analysis of the Vilsmeier-Haack reaction against other prominent formylation methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for a given synthetic challenge.
The Vilsmeier-Haack reaction stands as a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, a variety of other methods, each with its own distinct advantages and limitations, are available to the synthetic chemist. This comparison will delve into the Vilsmeier-Haack reaction, the Gattermann and Gattermann-Koch reactions, the Duff reaction, the Rieche formylation, and the Reimer-Tiemann reaction.
Comparative Performance of Aromatic Formylation Methods
The selection of an appropriate formylation agent is contingent upon the substrate's electronic properties, steric factors, and the desired reaction conditions. The following tables summarize quantitative data for the formylation of common substrates, offering a clear comparison of these methods.
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., aniline, phenol derivatives, heterocycles like indole) | 0 - 100 | 2.5 - 6.5 | 77 - 95+[1] |
| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) or Zn(CN)₂/HCl | Benzene and its derivatives, phenols | Room Temp. | - | Moderate to Good[1][4] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes | High Pressure | - | Good[1][4] |
| Duff | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA) | Phenols, electron-rich aromatics | 150 - 165 | 0.3 - 3 | 18 - 41[1] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatics (e.g., anisole, phenols) | 0 | 0.75 - 3 | up to 97[1] |
| Reimer-Tiemann | CHCl₃, NaOH | Phenols, electron-rich heterocycles (e.g., pyrroles, indoles) | 60 - 70 | - | Moderate |
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and laboratory procedures, the following diagrams illustrate the key reaction mechanisms and a generalized experimental workflow for aromatic formylation.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a substituted amide and phosphorus oxychloride.[2][5][6] This reagent is then attacked by the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[2][5][6]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
General Experimental Workflow for Aromatic Formylation
The following diagram outlines a typical experimental procedure for performing an aromatic formylation reaction in a research laboratory setting.
Caption: A generalized experimental workflow for aromatic formylation.
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of 2-Methylquinoline[7]
Materials:
-
2-Methylquinoline (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.5-3 equivalents)
-
Dry solvent (e.g., DMF)
-
Ice-salt bath
-
Saturated aqueous sodium acetate solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a stirrer and a dropping funnel, place dry DMF. Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
-
Reaction with Substrate: Dissolve 2-methylquinoline in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture until the ice has completely melted.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the formylated product.
Duff Reaction for the Formylation of Salicylic Acid[8]
Materials:
-
Salicylic acid
-
Hexamethylenetetramine (Hexamine, HMTA)
-
Glacial acetic acid
-
Hydrochloric acid solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and hexamine.
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and acidic catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine and precipitate the product.
-
Isolation of Products: The resulting precipitate, a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, is collected by filtration.
Rieche Formylation of Mesitylene[9][10]
Materials:
-
Mesitylene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen atmosphere
-
Water
-
Acetone
Procedure:
-
Reaction Setup: To a round-bottomed flask cooled to 0 °C containing mesitylene and dichloromethyl methyl ether in anhydrous CH₂Cl₂, add TiCl₄ dropwise under a nitrogen atmosphere.
-
Reaction: Stir the mixture magnetically at 0 °C for 1 hour. Continue stirring at room temperature for 20 hours.
-
Work-up: Filter the product. Wash the collected solid with water and acetone until the filtrate is colorless.
-
Drying: Dry the resulting material at 85 °C overnight to yield mesitaldehyde.
Conclusion
The Vilsmeier-Haack reaction is a robust and versatile method for the formylation of a wide range of electron-rich aromatic and heteroaromatic compounds, often providing good to excellent yields under relatively mild conditions.[7] However, for specific substrates or desired selectivities, other methods may be more advantageous. The Gattermann and Gattermann-Koch reactions are suitable for less activated systems but involve hazardous reagents like HCN or high pressures of CO.[4] The Duff reaction is effective for phenols but can result in lower yields.[1][8] The Rieche formylation offers a high-yielding alternative for electron-rich aromatics.[1] The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, notable for not requiring anhydrous or strongly acidic conditions. A thorough understanding of the mechanism, substrate scope, and practical considerations of each method, as outlined in this guide, is crucial for the successful design and execution of synthetic strategies involving aromatic formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of 6-Chloro- vs. 5-Chloro-1H-indole-2-carbaldehyde for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two closely related halogenated indole derivatives: 6-chloro-1H-indole-2-carbaldehyde and 5-chloro-1H-indole-2-carbaldehyde. As key structural motifs in numerous biologically active compounds, a clear understanding of their distinct spectroscopic properties is crucial for unambiguous identification, characterization, and quality control in research and drug development. This document summarizes available quantitative data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for this compound and 5-chloro-1H-indole-2-carbaldehyde.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 5-chloro-1H-indole-2-carbaldehyde | Data not available in searched literature. | Data not available in searched literature. |
| Indole-2-carbaldehyde (Reference) | 9.88 (s, 1H), 7.77 (d, 1H, J=8.1 Hz), 7.48 (d, 1H, J=8.3 Hz), 7.41 (t, 1H, J=7.0 Hz), 7.3 (s, 1H), 7.20 (t, 1H, J=7.4 Hz)[1] | 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28[1] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data available but not detailed in search results.[2] | Data available but not detailed in search results.[2] |
| 5-chloro-1H-indole-2-carbaldehyde | Data not available in searched literature. | Molecular Weight: 179.60 g/mol [3] |
| 5-Chloroindole (Reference) | KBr WAFER[4] | Not available. |
Note: Detailed IR and MS data for the target compounds were not found. The molecular weight for 5-chloro-1H-indole-2-carbaldehyde is provided from its PubChem entry. IR data for the related 5-chloroindole is available.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated. Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Potential Biological Activity and Signaling Pathway
Chloro-substituted indoles have demonstrated antimicrobial and antibiofilm properties. For instance, some chloroindoles have been shown to be effective against uropathogenic Escherichia coli (UPEC) by downregulating the expression of virulence genes associated with adhesion and stress regulation. The following diagram illustrates a simplified logical flow of this proposed mechanism of action.
Caption: Proposed mechanism of chloroindole antimicrobial activity.
References
Unveiling the Biological Potential of 6-Chloro-1H-indole-2-carbaldehyde: A Comparative Analysis with Other Halogenated Indoles
A comprehensive review of the current scientific literature reveals the significant and varied biological activities of halogenated indoles, a class of compounds with promising therapeutic potential. This guide provides a comparative analysis of the biological activity of 6-Chloro-1H-indole-2-carbaldehyde against other halogenated indole derivatives, focusing on their antimicrobial, antifungal, and cytotoxic properties. The data presented is supported by experimental findings from multiple studies, offering valuable insights for researchers, scientists, and drug development professionals.
Halogenation of the indole scaffold has been shown to be a critical determinant of its biological activity. The position and nature of the halogen substituent can profoundly influence the compound's efficacy and spectrum of action. While direct comparative studies on this compound are limited, analysis of related compounds and structure-activity relationship (SAR) studies provide a strong basis for understanding its potential.
Comparative Biological Activity of Halogenated Indoles
The following tables summarize the biological activities of various halogenated indole derivatives, including those with chloro, bromo, and iodo substitutions at different positions on the indole ring. This compiled data, drawn from multiple sources, highlights the impact of halogenation on antimicrobial, antifungal, and cytotoxic efficacy. It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.
Antimicrobial Activity
Halogenated indoles have demonstrated significant activity against a range of bacterial pathogens, including drug-resistant strains. The position of the halogen atom on the indole ring is a key factor in determining the antibacterial potency.
| Compound | Target Organism | Activity Metric | Value | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1] |
| 5-Chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1] |
| 7-Chloroindole | Vibrio parahaemolyticus | MIC | 200 µg/mL | [1] |
| 4-Bromoindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1] |
| 5-Bromoindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1] |
| Indole | Vibrio parahaemolyticus | MIC | 400 µg/mL | [1] |
Antifungal Activity
The antifungal potential of halogenated indoles has been explored against various fungal pathogens. Di-halogenated indoles, in particular, have shown promising results.
| Compound | Target Organism | Activity Metric | Value | Reference |
| 5-Chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | Candida albicans | - | - | [2] |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC | 32-256 µg/mL | [3] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16-256 µg/mL | [4] |
Cytotoxic Activity
The cytotoxic effects of halogenated indoles against various cancer cell lines have been a significant area of research, with several derivatives showing potent anti-proliferative activity.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast Cancer) | GI50 | 0.9 | [2] |
| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast Cancer) | EC50 (Caspase activation) | 0.1 | [2] |
| trans-[PtCl2(5ClL)2] (5-chloro-7-azaindole-3-carbaldehyde complex) | A2780cis (Ovarian Cancer) | IC50 | 4.96 ± 0.49 | [5] |
| trans-[PtCl2(5ClL)2] (5-chloro-7-azaindole-3-carbaldehyde complex) | MDA-MB-231 (Breast Cancer) | IC50 | 4.83 ± 0.38 | [5] |
| trans-[PdCl2(4ClL)2] (4-chloro-7-azaindole-3-carbaldehyde complex) | BALB/3T3 (Normal Fibroblasts) | IC50 | 11.29 ± 6.65 | [5] |
| trans-[PdCl2(5ClL)2] (5-chloro-7-azaindole-3-carbaldehyde complex) | BALB/3T3 (Normal Fibroblasts) | IC50 | 14.98 ± 5.59 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: A fresh bacterial culture is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated indoles are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.
Microtubule Disruption Pathway
Some halogenated indole derivatives have been found to inhibit tubulin polymerization, a mechanism shared with several established anticancer drugs. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Microtubule disruption by halogenated indoles.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Some indole derivatives have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. Some indole derivatives can act as ligands for AhR, modulating its activity and downstream gene expression.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
The available data strongly suggest that halogenated indoles, including this compound, represent a promising class of compounds with diverse biological activities. The position and type of halogen substitution are critical for determining their antimicrobial, antifungal, and cytotoxic potential. While more direct comparative studies are needed to fully elucidate the specific activity of this compound, the existing body of research provides a solid foundation for future investigations. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways such as microtubule dynamics, PI3K/Akt, and AhR signaling, will be instrumental in advancing these compounds towards therapeutic applications. Further research, including comprehensive SAR studies and in vivo efficacy and toxicity evaluations, is warranted to fully explore the therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creation and testing of a new, local microtubule-disruption tool based on the microtubule-severing enzyme, katanin p60 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Chloro-Substituted Indole-2-Carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of chloro-substituted indole-2-carbaldehyde isomers. While direct comparative studies on the parent carbaldehyde isomers are limited in publicly available literature, this document synthesizes findings from research on their derivatives to infer potential structure-activity relationships. The position of the chloro-substituent on the indole ring appears to significantly influence the cytotoxic potential of these compounds. The data presented herein is intended to guide further research and drug discovery efforts in the field of oncology.
Indole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anticancer properties. Halogenation, particularly chlorination, is a common strategy to enhance the biological activity of these scaffolds. The electronic and lipophilic properties imparted by the chlorine atom can modulate the compound's interaction with biological targets, thereby influencing its cytotoxic efficacy.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for derivatives of chloro-substituted indole-2-carbaldehydes against various cancer cell lines. It is important to note that these are not the parent aldehydes but rather more complex molecules synthesized from them. This data is presented to provide an indirect comparison of the potential of each isomeric scaffold.
| Compound/Derivative Class | Isomer Position | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Metal Complexes of 4-chloro-7-azaindole-3-carbaldehyde | 4-Chloro (analog) | Ovarian (A2780) | 4.96 ± 0.49 (for Pt complex) | [1] |
| Triple-Negative Breast (MDA-MB-231) | 4.83 ± 0.38 (for Pt complex) | [1] | ||
| Colon (HT-29) | >50 (for Pd complexes) | [1] | ||
| 5-Chloro-indole-2-carboxylate Derivatives | 5-Chloro | Pancreatic (Panc-1) | GI50: 0.029 - 0.042 | [2] |
| Breast (MCF-7) | GI50: 0.029 - 0.042 | [2] | ||
| Epithelial (A-549) | GI50: 0.029 - 0.042 | [2] | ||
| Melanoma (LOX-IMVI) | IC50: 0.96 - 1.12 | [2] | ||
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | 5-Chloro | Pancreatic (Panc-1) | GI50: 0.029 - 0.047 | [3] |
| Breast (MCF-7) | GI50: 0.029 - 0.047 | [3] | ||
| Epithelial (A-549) | GI50: 0.029 - 0.047 | [3] | ||
| Colon (HT-29) | GI50: 0.029 - 0.047 | [3] | ||
| 6-Chloroindole Derivatives (General) | 6-Chloro | Hepatocellular Carcinoma | Not specified, but shown to induce apoptosis | [4] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | 7-Chloro (analog) | Bladder Carcinoma (5637) | Dose-dependent cytotoxicity | [5] |
| Colon (HCT-116) | IC50: 7.43 | [5] |
Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the half-maximal growth inhibition. The data for 4-chloro and 7-chloro positions are from analogous structures (azaindole and quinoline, respectively) and are included to provide the most relevant available information.
Structure-Activity Relationship (SAR) Insights
While direct comparative data is lacking, general SAR principles for halogenated indoles suggest that the position of the halogen atom significantly impacts cytotoxicity. The presence of a halogen at the C5 or C6 position of the indole ring is often associated with enhanced cytotoxic activity.[6][7] This is potentially due to favorable interactions with the target protein's binding pocket and alterations in the molecule's overall electronic properties. The data on the 5-chloro derivatives, showing potent activity in the nanomolar to low micromolar range, supports this trend.[2][3] Further research is required to systematically evaluate the cytotoxic profile of all four chloro-substituted indole-2-carbaldehyde isomers to establish a definitive SAR.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (chloro-substituted indole-2-carbaldehyde isomers)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM)
-
Test compounds
-
Cancer cell lines
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove TCA and air dry.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Visualizations
Signaling Pathways
Indole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are frequently implicated in the cytotoxic mechanism of these compounds.[8][9][10] Inhibition of these pro-survival pathways can lead to cell cycle arrest and programmed cell death.
Caption: Putative signaling pathways targeted by chloro-indole-2-carbaldehyde derivatives.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of the chloro-substituted indole-2-carbaldehyde isomers is depicted below.
Caption: Experimental workflow for comparing the cytotoxicity of isomers.
References
- 1. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Influence of Halogen Position on the Antimicrobial Activity of Indole-2-carbaldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen atoms on the indole ring of indole-2-carbaldehydes can significantly modulate their antimicrobial efficacy. This guide provides a comparative analysis of how the position of halogens—specifically at the C4, C5, C6, and C7 positions—influences the antibacterial and antifungal properties of these compounds. While a direct comparative study systematically evaluating all positional isomers of a single halogenated indole-2-carbaldehyde is not extensively available in the current literature, this guide synthesizes findings from research on closely related halogenated indole derivatives to provide insights into structure-activity relationships (SAR).
Structure-Activity Relationship Overview
Halogenation of the indole nucleus is a well-established strategy for enhancing the antimicrobial potency of this privileged scaffold. The introduction of halogens such as chlorine, bromine, and iodine can alter the electronic and hydrophobic properties of the molecule, which in turn affects its interaction with microbial targets. Research on a variety of halogenated indoles suggests that the position of the halogen substituent is a critical determinant of antimicrobial activity.
Studies on multi-halogenated indoles have indicated that substitutions at the C4, C5, and C6 positions are often optimal for potent antifungal activity.[1][2] For antibacterial activity, particularly against Gram-negative bacteria like Vibrio parahaemolyticus, quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions at the C4 and C5 positions are crucial for efficacy.[3] Furthermore, investigations into chloroindoles have demonstrated the potent inhibitory effects of 4-chloroindole and 7-chloroindole on the growth and biofilm formation of various pathogenic bacteria.
Based on these findings, it can be extrapolated that the antimicrobial activity of halogenated indole-2-carbaldehydes is likely to be highly dependent on the position of the halogen. It is hypothesized that halogenation at the C4 and C5 positions may confer strong antibacterial properties, while substitutions at C4, C5, and C6 could result in significant antifungal activity. The C7 position has also been shown to be a favorable site for halogenation to achieve antibacterial effects.
Comparative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various halogenated indole derivatives against a selection of microbial strains. It is important to note that this data is compiled from different studies and the core structures may vary (e.g., indole vs. multi-halogenated indoles). This data is intended to provide a general understanding of the impact of halogen position.
Table 1: Antifungal Activity of Halogenated Indole Derivatives
| Compound | Halogen Position(s) | Fungal Strain | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | C4, C6 | Candida albicans | 10-50 | [1] |
| 5-bromo-4-chloroindole | C4, C5 | Candida albicans | 10-50 | [1] |
| 5-iodoindole | C5 | Candida albicans | >50 (comparison) | [2] |
Table 2: Antibacterial Activity of Halogenated Indole Derivatives
| Compound | Halogen Position | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-bromo-6-chloroindole | C4, C6 | Staphylococcus aureus | 30 | [3] |
| 5-bromo-6-chloroindole | C5, C6 | Staphylococcus aureus | 30 | [3] |
| 6-bromo-4-iodoindole | C4, C6 | Staphylococcus aureus | 20 | [3] |
| 5-iodoindole | C5 | Staphylococcus aureus | 100 | [3] |
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard laboratory practices.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The culture is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.
-
The microbial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
-
Preparation of Compound Dilutions:
-
The halogenated indole-2-carbaldehyde is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of twofold dilutions of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations typically range from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Structure and Halogenation Positions of Indole-2-carbaldehyde
Caption: Positional isomers of halogenated indole-2-carbaldehyde.
Workflow for Antimicrobial Screening
Caption: A typical workflow for the screening and evaluation of novel antimicrobial compounds.
References
A Comparative Analysis of the Reactivity of Chloro-Substituted Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, chloro-substituted indole aldehydes are pivotal intermediates for the synthesis of a diverse array of bioactive compounds and functional materials. The position of the chlorine atom on the indole ring significantly influences the electron density distribution, thereby modulating the reactivity of both the heterocyclic core and the aldehyde functionality. This guide provides an objective comparison of the reactivity of 4-, 5-, 6-, and 7-chloro-indole-3-carboxaldehydes, supported by available experimental data and established principles of organic chemistry.
Theoretical Underpinnings of Reactivity
The reactivity of chloro-substituted indole aldehydes is governed by the interplay of the inductive and resonance effects of the chlorine atom. As a halogen, chlorine is electronegative and exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic system. Conversely, through its lone pairs, it exerts an electron-donating resonance effect (+R). The net electronic effect at any given position is a combination of these opposing forces.
For electrophilic substitution on the indole ring, the reaction is generally favored at the electron-rich C3 position. However, since this position is occupied by the formyl group, further electrophilic attack on the pyrrole ring is disfavored. Reactions on the benzene ring are influenced by the chlorine substituent. The resonance effect, which directs ortho and para, is often dominated by the strong inductive withdrawal, leading to overall deactivation compared to unsubstituted indole.
The reactivity of the aldehyde group is also modulated by the electronic environment. An electron-withdrawing group on the indole nucleus will increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
Comparative Reactivity in Key Reactions
Vilsmeier-Haack Formylation of Chloroindoles
The Vilsmeier-Haack reaction is a common method to introduce the formyl group at the C3 position of indoles. The yield of this reaction can be an indicator of the nucleophilicity of the indole ring.
| Chloro-substituted Indole | Reaction | Product | Yield (%) | Reference |
| 4-Chloroindole | Vilsmeier-Haack | 4-Chloroindole-3-carboxaldehyde | 44 | [Journal of Medicinal Chemistry, 2015, vol. 58, # 23, p. 9179 - 9195][1] |
| 6-Chloroindole | Vilsmeier-Haack | 6-Chloroindole-3-carboxaldehyde | 72 | [ChemicalBook, CB7489568][2] |
| 5-Chloroindole | Vilsmeier-Haack | 5-Chloroindole-3-carboxaldehyde | Not specified | [ResearchGate, "Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes"][3] |
| 7-Chloroindole | Vilsmeier-Haack | 7-Chloroindole-3-carboxaldehyde | Not specified | - |
Note: The yields are reported from different sources and may not be directly comparable due to variations in reaction conditions.
The higher yield for the 6-chloroindole suggests that the electronic deactivation at the C3 position is less pronounced compared to the 4-chloro isomer.
Nucleophilic Addition to the Aldehyde
The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing nature of the chlorine atom. This effect is expected to be more pronounced when the chlorine is closer to the aldehyde group, although this is transmitted through the bicyclic system. Without direct kinetic data, we can predict a general increase in reactivity towards nucleophiles compared to unsubstituted indole-3-carboxaldehyde.
Suzuki-Miyaura Cross-Coupling
The chloro-substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity in these reactions generally follows the trend of carbon-halogen bond strength (C-I > C-Br > C-Cl), making chloro-substituted substrates less reactive than their bromo or iodo counterparts. The position of the chlorine atom can also influence the ease of oxidative addition to the palladium catalyst. While specific comparative data for the four isomers is scarce, successful Suzuki couplings have been reported for haloindole carboxaldehydes.[3]
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Chloroindoles
Materials:
-
Appropriate chloroindole isomer
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Ice
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
To a stirred solution of N,N-dimethylformamide at 0-20 °C, slowly add phosphorus oxychloride (or oxalyl chloride) dropwise.[1][2]
-
Stir the mixture at 0 °C for 1 hour.[2]
-
Add a solution of the chloroindole in DMF dropwise at a temperature maintained between 20-30 °C.[1]
-
Stir the reaction mixture at 35-37 °C for approximately 45 minutes to 5 hours.[1][2]
-
Pour the reaction mixture into a stirred mixture of ice and water.[1]
-
Adjust the pH to 8 by adding a sodium hydroxide solution.[1]
-
Heat the mixture to 100 °C for 10 minutes, then cool to room temperature.[2]
-
Wash the combined organic layers with water and brine.[1][2]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[1][2]
-
Purify the crude product by silica gel column chromatography.[1][2]
Visualizing Reaction Pathways
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of chloroindoles.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The position of the chlorine atom on the indole ring exerts a discernible influence on the reactivity of indole aldehydes. While a complete side-by-side comparative study is lacking in the current literature, available data suggests that the 6-chloro isomer may be more reactive towards electrophilic substitution at the C3 position (formylation) than the 4-chloro isomer. For reactions involving the aldehyde functionality, all chloro-isomers are expected to show enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the chlorine. In palladium-catalyzed cross-coupling reactions, these chloro-substituted indoles are viable substrates, though they are generally less reactive than their bromo or iodo analogs. Further quantitative studies are necessary to establish a definitive reactivity order and to optimize reaction conditions for each isomer, which will undoubtedly aid in the rational design and synthesis of novel therapeutic agents and functional materials.
References
6-Chloroindole Derivatives Exhibit Favorable Receptor Binding Affinity for Cannabinoid Receptor CB1
A comparative analysis of chloro-substituted indole analogs of the synthetic cannabinoid MDMB-CHMICA reveals that chlorination at the 6-position of the indole core retains high binding affinity for the human cannabinoid receptor 1 (hCB1), comparable to the parent compound. This finding positions 6-chloroindole derivatives as promising scaffolds for the development of novel cannabinoid receptor modulators.
In the landscape of synthetic cannabinoid research, the strategic modification of the core indole structure plays a pivotal role in modulating receptor affinity and functional activity. A study focusing on the synthetic cannabimimetic MDMB-CHMICA systematically explored the impact of chlorine substitution at various positions on the indole ring. The investigation demonstrated that while chlorination at the 4- and 5-positions proved detrimental to hCB1 receptor binding, substitutions at the 2-, 6-, and 7-positions resulted in compounds that largely preserved the binding affinity relative to the non-chlorinated parent compound.[1] All synthesized isomers exhibited affinities in the low nanomolar range, with Ki values spanning from 0.58 to 9.8 nM.[1]
Comparative Binding Affinity Data
The following table summarizes the quantitative hCB1 receptor binding affinities for various chloroindole analogs of MDMB-CHMICA, presented as the logarithm of the inhibition constant (logKi) and the inhibition constant (Ki) itself.
| Compound | Substitution | logKi ± SEM | Ki (nM) |
| MDMB-CHMICA | Unsubstituted | -8.96 ± 0.12 | 1.1 |
| 1 | 2-chloro | -9.24 ± 0.08 | 0.58 |
| 2 | 4-chloro | -8.11 ± 0.10 | 7.8 |
| 3 | 5-chloro | -8.01 ± 0.11 | 9.8 |
| 4 | 6-chloro | -8.84 ± 0.08 | 1.4 |
| 5 | 7-chloro | -8.84 ± 0.09 | 1.4 |
| CP 55,940 | Reference Agonist | -9.19 ± 0.05 | 0.64 |
| JWH-018 | Reference Agonist | -8.10 ± 0.04 | 7.9 |
Data extracted from a study on chloroindole analogues of MDMB-CHMICA.[1]
The data clearly indicates that the 6-chloro-MDMB-CHMICA analog (Compound 4 ) demonstrates a binding affinity (Ki = 1.4 nM) that is very close to the parent compound, MDMB-CHMICA (Ki = 1.1 nM).[1] The rank order of binding affinity for the chlorinated analogs is reported as: 2-chloro > 7- and 6-chloro > 4-chloro > 5-chloro.[1]
Experimental Protocols
The binding affinities were determined using a competitive radioligand binding assay.[1]
hCB1 Receptor Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor.
Competitive Radioligand Binding Assay: The assay was performed in a 96-well plate format. Each well contained:
-
2.5 µg of membrane protein
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
0.5 nM of the radioligand [3H]-CP 55,940
-
Increasing concentrations of the unlabeled test compounds (the chloroindole derivatives)
The reaction mixture was incubated for 90 minutes at 30°C. The binding reaction was terminated by rapid filtration through a 96-well GF/B filter plate that had been pre-soaked in a 0.5% polyethylenimine solution. The filters were then washed three times with ice-cold wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4). After washing, the filters were dried, and a scintillation cocktail was added to each well. The radioactivity, representing the amount of bound radioligand, was quantified using a liquid scintillation counter. Non-specific binding was determined in the presence of 10 µM of the unlabeled reference compound, WIN 55,212-2.
The following diagram illustrates the workflow of the competitive radioligand binding assay.
Structure-Activity Relationship Insights
The position of the chlorine atom on the indole core significantly influences the binding affinity for the hCB1 receptor.[1] The reduced affinity observed with 4- and 5-chloro substitutions suggests that these positions may be involved in steric or electronic interactions that are unfavorable for binding.[1] Conversely, the 2-, 6-, and 7-positions appear to tolerate chloro substitution well, maintaining a binding profile similar to the parent compound.[1] These findings are consistent with earlier reports on other synthetic cannabinoids, where substitutions at the 5-position were found to be detrimental to binding, while substitutions at the 6- and 7-positions retained high affinity.[1] The preserved high affinity of the 6-chloroindole derivative underscores its potential as a key structural motif for designing new ligands with specific receptor interaction profiles.
References
A Comparative Guide to the Efficacy of 6-Chloro-1H-indole-2-carbaldehyde Derivatives as OXE Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of drug derivatives synthesized from 6-Chloro-1H-indole-2-carbaldehyde. These compounds have been investigated as antagonists for the OXE receptor, a G-protein coupled receptor that mediates the pro-inflammatory effects of 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for eosinophils and neutrophils. Antagonizing this receptor presents a promising therapeutic strategy for inflammatory diseases such as asthma and allergic rhinitis.
While detailed in vitro data is available, direct in vivo efficacy studies for derivatives of this compound were not prominently found in the reviewed literature. Therefore, this guide will present the robust in vitro findings and supplement the in vivo section with pharmacokinetic data of a structurally related compound and descriptions of relevant animal models used to test this class of drugs.
In Vitro Efficacy: OXE Receptor Antagonism
The primary measure of in vitro efficacy for this class of compounds is their ability to inhibit 5-oxo-ETE-induced calcium mobilization in human granulocytes. The half-maximal inhibitory concentration (IC50) is the key metric for comparison. Research has identified several potent indole-based antagonists, with substitutions on the indole ring significantly influencing activity.
A study on novel indole OXE receptor antagonists systematically explored how modifications to an indole scaffold affect potency. The synthesis of a 6-chloro substituted derivative (Compound 56 ) involved the use of this compound as a precursor. The potency of this compound was compared against its 5-chloro isomer (Compound 53 ) and other analogues.
| Compound ID | Structure / Key Feature | Target Cell Type | IC50 (nM)[1] |
| 53 | 5-Chloro substitution | Human Neutrophils | 28 |
| 56 | 6-Chloro substitution | Human Neutrophils | >1000 |
| 34 | 6-Chloro, 1-acyl series | Not Specified | ~400 |
| 54 | 5-Bromo substitution | Human Neutrophils | 28 |
The data clearly indicates that for this particular scaffold, a chloro-substitution at the 5-position of the indole ring results in a significantly more potent compound (in vitro) than a substitution at the 6-position. Compound 53 and its bromo-analogue 54 demonstrated potent antagonism with IC50 values of 28 nM, whereas the 6-chloro derivative 56 was substantially less active.
In Vivo Studies: A Look at a Structurally Related Compound
One such study investigated the metabolism of a potent and selective indole antagonist, compound S230 , in monkeys. Following oral administration, the compound appeared rapidly in the blood. The major metabolic routes identified were ω2-oxidation and a novel, stereospecific α-hydroxylation of the alkyl side chain, which is essential for its antagonist activity.[2] These metabolic modifications are key factors that terminate the drug's activity, highlighting that the stability of this side chain is crucial for improved efficacy and duration of action in vivo.[2]
While this is not efficacy data, it underscores the importance of metabolic stability for this class of antagonists and informs the design of future derivatives with potentially improved in vivo performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the in vitro potency of OXE receptor antagonists.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods like dextran sedimentation followed by Ficoll-Paque gradient separation.
-
Fluorescent Dye Loading: The isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM. This dye exhibits a shift in its fluorescence excitation maximum from 380 nm to 340 nm upon binding to intracellular calcium.
-
Antagonist Incubation: The Fura-2-loaded cells are pre-incubated with various concentrations of the test antagonist (e.g., compound 53 or 56 ) for a specified period.
-
Agonist Stimulation: The cells are then stimulated with the OXE receptor agonist, 5-oxo-ETE.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence intensity at 340 nm and 380 nm using a fluorometer.
-
Data Analysis: The ability of the antagonist to inhibit the 5-oxo-ETE-induced calcium rise is calculated. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
In Vivo Model: Murine Air Pouch Model of Inflammation
This model is commonly used to assess the pro- or anti-inflammatory properties of compounds in vivo by creating a subcutaneous cavity into which inflammatory cells migrate.
-
Pouch Formation: Mice are anesthetized, and a subcutaneous air pouch is created on the dorsal side by injecting sterile air. The pouch is maintained by subsequent air injections over several days.
-
Compound Administration: The test compound (e.g., an OXE receptor antagonist) is administered to the mice, typically via oral gavage, subcutaneous, or intravenous injection, at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: An inflammatory agent (e.g., carrageenan) is injected directly into the air pouch to induce an inflammatory response and leukocyte infiltration.
-
Lavage Collection: After a specific period (e.g., 4-24 hours), the mice are euthanized, and the air pouch is washed with saline to collect the cellular exudate (lavage).
-
Cell Analysis: The total number of cells in the lavage fluid is counted. Differential cell counts are performed (e.g., using cytospin preparations stained with Diff-Quik) to quantify the number of neutrophils and other leukocytes that have migrated into the pouch.
-
Efficacy Determination: The efficacy of the antagonist is determined by its ability to reduce the number of neutrophils in the pouch lavage compared to vehicle-treated control animals.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-Chloro-1H-indole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount to accelerating discovery timelines. 6-Chloro-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides an objective comparison of two primary synthetic strategies, offering detailed experimental protocols and quantitative data to inform methodology selection.
Two prominent methods for the synthesis of this compound are the oxidation of a precursor alcohol and the direct formylation of the indole ring. This comparison focuses on a specific two-step approach involving the synthesis of (6-chloro-1H-indol-2-yl)methanol followed by its oxidation, and a direct one-step Vilsmeier-Haack formylation of an N-protected 6-chloroindole.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as overall yield, reaction time, reagent availability and toxicity, and ease of purification. The following table summarizes the key quantitative metrics for the two discussed methods.
| Parameter | Route 1: Two-Step Oxidation | Route 2: Vilsmeier-Haack Formylation |
| Starting Material | 6-Chloroindole | N-Tosyl-6-chloroindole |
| Key Reagents | Lithium aluminum hydride, Manganese dioxide | Phosphorus oxychloride, Dimethylformamide |
| Reaction Steps | 2 | 1 |
| Overall Yield | ~75% (unoptimized) | 88% |
| Reaction Time | ~14 hours | ~3-5 hours |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Route 1: Two-Step Synthesis via Oxidation
This pathway involves the initial reduction of a suitable 6-chloroindole derivative to the corresponding 2-hydroxymethyl intermediate, followed by oxidation to the desired aldehyde.
Step 1: Synthesis of (6-chloro-1H-indol-2-yl)methanol
To a stirred solution of 6-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, lithium aluminum hydride (2.0 eq) is added portion-wise. The reaction mixture is then stirred at room temperature for 2 hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (6-chloro-1H-indol-2-yl)methanol.
Step 2: Oxidation to this compound
A suspension of (6-chloro-1H-indol-2-yl)methanol (1 mmol) and activated manganese dioxide (MnO₂, 10 mmol) in dimethylformamide (DMF, 30 mL) is stirred at room temperature for 12 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography (EtOAc-hexane as eluent) to yield this compound.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. Direct formylation of indoles typically occurs at the C3 position. However, by protecting the indole nitrogen with a bulky group, such as a tosyl group, the steric hindrance directs the formylation to the C2 position.
To a solution of N-tosyl-6-chloroindole (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. Subsequently, anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the careful addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to give N-tosyl-6-chloro-1H-indole-2-carbaldehyde. The tosyl group can then be removed under standard deprotection conditions to yield the final product.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Conclusion
Both the two-step oxidation and the Vilsmeier-Haack formylation represent viable methods for the synthesis of this compound. The Vilsmeier-Haack approach offers a higher reported yield and a shorter reaction time in a single synthetic step, making it an attractive option for efficiency. However, this route requires the preparation and subsequent deprotection of the N-tosylated starting material, adding to the overall synthetic effort. The two-step oxidation route, while longer, utilizes readily available reagents and may be more amenable to scale-up depending on the specific laboratory capabilities. The choice between these methods will ultimately depend on the specific priorities of the research program, including desired yield, available time, and cost of reagents. Further optimization of the two-step oxidation process could potentially improve its overall yield, making it more competitive with the direct formylation approach.
Navigating Molecular Interactions: A Comparative Guide to the Cross-Reactivity of 6-Chloro-1H-indole-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of lead compounds is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of the cross-reactivity profiles of hypothetical derivatives of 6-Chloro-1H-indole-2-carbaldehyde, a scaffold with significant potential in medicinal chemistry. The following data, protocols, and visualizations offer insights into the selectivity of these compounds, a crucial parameter for developing targeted therapeutics with minimal off-target effects. The indole core is a privileged structure known to interact with a diverse range of biological targets, making cross-reactivity studies particularly important.
While comprehensive cross-reactivity data for a single series of this compound derivatives is not publicly available in a consolidated format, this guide synthesizes findings from related indole compounds to present an illustrative comparison. The data herein is representative of the analyses required to characterize the selectivity of such chemical entities.
Comparative Selectivity Profile of this compound Derivatives
The inhibitory activity of three representative hypothetical derivatives (Derivative A, Derivative B, and Derivative C) was assessed against a primary target kinase (e.g., Aurora Kinase A) and a panel of off-target kinases and G-protein coupled receptors (GPCRs). The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values quantify the potency and selectivity of each analog.
| Compound | Primary Target: Aurora Kinase A (IC50, nM) | Off-Target Kinase: VEGFR2 (IC50, nM) | Off-Target Kinase: CDK2 (IC50, nM) | Off-Target GPCR: 5-HT2A Receptor (Ki, nM) | Off-Target GPCR: CB1 Receptor (Ki, nM) |
| Derivative A | 15 | 250 | 1,200 | >10,000 | 5,000 |
| Derivative B | 50 | 80 | 500 | 800 | >10,000 |
| Derivative C | 8 | 5,000 | >10,000 | 1,500 | 8,000 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity data. Below are representative protocols for key assays used in selectivity profiling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then created in DMSO.
-
Kinase Reaction:
-
A kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer is prepared. The optimal concentrations of each component should be determined empirically.
-
In a multi-well plate, 2.5 µL of the serially diluted test compound or DMSO (vehicle control) is added to each well.
-
2.5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.
-
The plate is incubated at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent is then added to each well. This converts the generated ADP to ATP and produces a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
-
Data Analysis: The luminescence of each well is measured using a plate reader. The data is then plotted as luminescence signal versus the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Radioligand Binding Assay for GPCRs
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A or CB1)
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-CP55,940 for CB1)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, each well contains:
-
Cell membranes (typically 10-50 µg of protein)
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of the test compound or vehicle.
-
Assay buffer to reach the final volume.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex biological systems and experimental processes involved in cross-reactivity studies.
Unraveling the Bioactivity of Halogenated Indoles: A Quantitative Structure-Activity Relationship (QSAR) Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. The introduction of halogen atoms to the indole ring can significantly modulate the physicochemical properties and, consequently, the pharmacological activity of these molecules. This guide provides an objective comparison of the quantitative structure-activity relationships (QSAR) of halogenated indoles across anticancer, antifungal, and antibacterial applications. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel, potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of halogenated indoles is profoundly influenced by the nature of the halogen substituent, its position on the indole ring, and the presence of other functional groups. The following tables summarize the quantitative data from various studies, providing a clear comparison of the anticancer, antifungal, and antibacterial potencies of different halogenated indole derivatives.
Anticancer Activity of Halogenated Indoles
The cytotoxic effects of halogenated indoles against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound ID | Halogen Substitution | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Dregamine Derivative 3 | 5-Br | Azine | L5178Y (MDR) | 4.28 ± 0.25 | [1] |
| Dregamine Derivative 4 | 5-Br | Azine | L5178Y (PAR) | 5.43 ± 0.38 | [1] |
| Indole-Sulfonamide 29 | 4-Cl | Bisindole | HuCCA-1 | 7.75–9.69 | [2] |
| Indole-Sulfonamide 30 | 4-CF3 | Bisindole | HepG2 | 7.37 | [2] |
| Indole-Sulfonamide 36 | 4-Cl | Bisindole | HuCCA-1 | 7.75–9.69 | [2] |
Antifungal Activity of Halogenated Indoles
The antifungal efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | 4,6-di-Br | Candida albicans | 25 | [3][4] |
| 5-bromo-4-chloroindole | 5-Br, 4-Cl | Candida albicans | 25 | [3][4] |
| 4-fluoroindole | 4-F | Candida albicans | - | [5][6] |
| 5-iodoindole | 5-I | Candida albicans | - | [5][6] |
| 7-benzyloxyindole | - | Candida albicans | 4.5 | [5][6] |
| Indole-Triazole 6f | 3,4-di-Cl (on benzyl) | Candida tropicalis | 2 | [7] |
Antibacterial Activity of Halogenated Indoles
Similar to antifungal activity, antibacterial potency is measured by MIC values.
| Compound ID | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| 6-bromo-4-iodoindole | 6-Br, 4-I | Staphylococcus aureus | 20-30 | [8][9] |
| 4-bromo-6-chloroindole | 4-Br, 6-Cl | Staphylococcus aureus | 20-30 | [8][9] |
| 5-iodoindole | 5-I | Escherichia coli | - | [3] |
| Polybrominated indole | Multiple Br | MRSA, VRE | - | [10] |
| 4-chloroindole | 4-Cl | Agrobacterium tumefaciens | 50 | [11] |
| 6-iodoindole | 6-I | Agrobacterium tumefaciens | 50 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. The following sections outline the methodologies for the key experiments cited in this guide.
Determination of IC50 Values for Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the halogenated indole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[4][13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration. The IC50 value is the concentration that causes 50% inhibition of cell growth.[14]
Determination of MIC Values for Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Compounds: Prepare a stock solution of each halogenated indole derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15][16]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Computational Protocol for 3D-QSAR Modeling (CoMFA/CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities.
-
Molecular Modeling and Alignment: Build the 3D structures of the halogenated indole derivatives. Align the molecules based on a common substructure or a pharmacophore model. This step is crucial for the reliability of the model.[17][18]
-
Calculation of Molecular Fields:
-
CoMFA: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom.[17]
-
CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[17]
-
-
Partial Least Squares (PLS) Analysis: Use PLS analysis to generate a linear correlation between the calculated field values (independent variables) and the biological activities (e.g., pIC50 or pMIC, the dependent variables).[17]
-
Model Validation: Validate the QSAR model using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). An external test set of compounds is also used to assess the predictive power of the model.[17]
-
Contour Map Visualization: Generate 3D contour maps to visualize the regions where modifications to the molecular structure are predicted to increase or decrease biological activity.[17]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which halogenated indoles exert their biological effects is crucial for rational drug design.
Anticancer Mechanism: Targeting the PI3K/Akt/mTOR Signaling Pathway
Several indole derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated indoles.
Antimicrobial Mechanism: Induction of Reactive Oxygen Species (ROS) and Enzyme Inhibition
The antimicrobial activity of halogenated indoles is often associated with the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of essential microbial enzymes.[8][9]
Caption: Dual antimicrobial mechanism of halogenated indoles.
Experimental Workflow for QSAR-Guided Drug Discovery
The integration of computational QSAR modeling with experimental validation is a powerful strategy for accelerating the discovery of novel halogenated indole-based therapeutics.
Caption: Iterative workflow for QSAR-guided drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of halogenated indoles on biofilm formation, virulence, and root surface colonization by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. researchgate.net [researchgate.net]
- 17. neovarsity.org [neovarsity.org]
- 18. 3d qsar | PPTX [slideshare.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 6-Chloro-1H-indole-2-carbaldehyde
For Immediate Implementation by Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-1H-indole-2-carbaldehyde, a halogenated indole derivative. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Considerations
Based on data from analogous compounds, this compound should be presumed to possess the following hazards. This information is summarized in the table below for clarity.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][2] | Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2] | Wear safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or a chemical fume hood. |
| Aquatic Toxicity | Potentially toxic to aquatic life.[4] | Prevent release into the environment. Do not dispose of down the drain. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
-
Respiratory Protection: If handling outside of a fume hood, a NIOSH-approved respirator may be necessary.
2. Waste Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[5]
-
Avoid Mixing: Do not mix this compound waste with non-halogenated, acidic, basic, or heavy metal waste streams.[5] Improper mixing can lead to dangerous chemical reactions and complicate the disposal process.
3. Container Management:
-
Compatibility: The waste container must be made of a material compatible with the chemical.
-
Condition: Ensure the container is in good condition, with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[5] Do not use abbreviations.[5]
4. Storage:
-
Location: Store the waste container in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.[6]
-
Closure: Keep the container tightly closed when not in use.[3][6]
5. Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Institutional Guidelines: Follow all institutional and local regulations regarding hazardous waste disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Disposal decision workflow for this compound.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 6-Chloro-1H-indole-2-carbaldehyde
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-1H-indole-2-carbaldehyde. The following procedures are based on best practices for handling analogous chemical compounds and are intended to ensure personal safety and proper disposal.
Hazard Analysis
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1][5][6]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this chemical. The following table summarizes the minimum required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards to provide a seal around the eyes.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[8] |
| Body Protection | Laboratory Coat | A flame-retardant or 100% cotton lab coat should be worn and fully buttoned to protect against splashes.[8] |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator should be used to minimize inhalation of dust particles.[1][9] |
Experimental Protocol: Safe Handling Procedure
Adherence to the following protocol is crucial for minimizing risks associated with this compound.
-
Preparation and Designated Area:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.[11]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by a cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination.
-
Dispose of single-use items in the designated hazardous waste stream.[8]
-
Wash hands thoroughly with soap and water after handling is complete.[1][12]
-
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[11][13]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]
-
Store large containers below eye level.[7]
Disposal:
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing the compound, including contaminated solids (e.g., gloves, paper towels, weigh boats) and solutions, in a dedicated and clearly labeled hazardous waste container.[8][10]
-
Container Management: Use a compatible, leak-proof container for waste collection. The container must be labeled "Hazardous Waste: Chlorinated Organic Material" and list the chemical constituents.[8]
-
Disposal Method: The waste should be disposed of through a licensed chemical destruction plant, which may use methods like controlled incineration with flue gas scrubbing to handle chlorinated organic materials.[2] Do not discharge to sewer systems.[2]
Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 12. site.unibo.it [site.unibo.it]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
